molecular formula C17H18O4 B14037714 Ethyl 4-(benzyloxy)-2-methoxybenzoate

Ethyl 4-(benzyloxy)-2-methoxybenzoate

Cat. No.: B14037714
M. Wt: 286.32 g/mol
InChI Key: ZIZMWGBYHHBTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzyloxy)-2-methoxybenzoate is a synthetic benzoic acid ester derivative intended for laboratory research purposes. This compound features a benzyloxy group at the para position and a methoxy group at the ortho position relative to the ethyl ester moiety on the aromatic ring. While analytical data for this specific compound is not available in the searched literature, its molecular structure suggests it may share characteristics with related compounds, such as Ethyl 4-[(4-methylbenzyl)oxy]benzoate, which can exhibit multiple molecular conformations in a crystal lattice . Compounds within this chemical class are frequently employed in organic synthesis as intermediates. A prominent application is in the development of novel peptides and proteins, where protected benzoic acid derivatives can serve as building blocks or be incorporated into complex molecules using advanced techniques like native chemical ligation (NCL) . The presence of both benzyloxy and methoxy protecting groups indicates its potential utility in multi-step synthetic routes, where these groups can be selectively manipulated to achieve desired chemical transformations. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

ZIZMWGBYHHBTOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

[1]

Executive Summary

This compound (CAS: 773128-85-1) is a critical regioselective building block used in the synthesis of resorcinol-based tyrosine kinase inhibitors and advanced receptor antagonists.[1] Its structural integrity relies on the precise differentiation of the para-benzyloxy and ortho-methoxy substituents relative to the ethyl ester.[1]

This guide provides a definitive analytical framework to validate the molecule's identity, distinguishing it from common regioisomers (e.g., the 2-benzyloxy-4-methoxy analog) and quantifying potential synthetic impurities.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 286.33 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in

, DMSO, EtOAc; Insoluble in

Key Functional Groups Ethyl Ester, Aryl Methyl Ether, Aryl Benzyl Ether

Synthetic Context & Impurity Origins

Understanding the synthesis is prerequisite to effective analysis.[1] The molecule is typically synthesized via sequential alkylation of ethyl 2,4-dihydroxybenzoate.[1]

  • Step 1: Selective alkylation of the 4-hydroxyl group (more acidic/accessible) with benzyl bromide.[1]

  • Step 2: Methylation of the sterically hindered, hydrogen-bonded 2-hydroxyl group.[1]

Visualization: Synthetic Pathway & Impurity Logic

The following diagram maps the synthesis and potential regioisomeric impurities that analytical methods must detect.

SynthesisPathStartEthyl 2,4-dihydroxybenzoateIntermed_MajorEthyl 4-(benzyloxy)-2-hydroxybenzoate(Major Intermediate)Start->Intermed_Major Selective 4-O-AlkylationIntermed_MinorEthyl 2-(benzyloxy)-4-hydroxybenzoate(Regioisomer Impurity)Start->Intermed_Minor Minor 2-O-AlkylationIntermed_BisEthyl 2,4-bis(benzyloxy)benzoate(Over-alkylation Impurity)Start->Intermed_Bis Non-selectiveBnBrBnBr / K2CO3(Limiting Reagent)ProductThis compound(TARGET)Intermed_Major->Product MethylationImpurity_RegioEthyl 2-(benzyloxy)-4-methoxybenzoate(Critical Impurity)Intermed_Minor->Impurity_Regio MethylationMeIMeI / K2CO3

Figure 1: Synthetic logic flow illustrating the origin of the critical regioisomeric impurity (Ethyl 2-(benzyloxy)-4-methoxybenzoate).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The definitive proof of structure requires establishing the connectivity of the oxygen substituents.[1] Simple 1D NMR is insufficient to unequivocally distinguish the target from its regioisomer; 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.[1]

Reference

H NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Diagnostic
7.86 d (

Hz)
1HAr-H6Deshielded by ortho-ester; confirms 1,2,4-subst.[1]
7.30–7.45 m5HPh-HBenzyloxy aromatic ring.[1]
6.58 dd (

Hz)
1HAr-H5Coupled to H6 and H3.[1]
6.52 d (

Hz)
1HAr-H3Shielded by two oxygen neighbors.[1]
5.10 s2H

Benzylic methylene.[1]
4.32 q (

Hz)
2H

Ethyl ester methylene.[1]
3.86 s3H

Key Signal: Must correlate to C-2 in HMBC.
1.36 t (

Hz)
3H

Ethyl ester methyl.[1]
Reference

C NMR Data (100 MHz,

)
  • Carbonyl: ~166.0 ppm (Ester)[1]

  • Aromatic C-O: ~163.5 ppm (C-4), ~160.5 ppm (C-2)[1]

  • Aromatic C-H: ~133.0 (C-6), ~105.0 (C-5), ~99.5 (C-3)[1]

  • Aliphatic: ~70.2 (

    
    ), ~60.5 (
    
    
    ), ~56.0 (
    
    
    ), ~14.3 (
    
    
    )[1]
The "Smoking Gun" Validation: HMBC Analysis

To prove the methoxy group is at position 2 (and not 4), you must observe specific long-range couplings.[1]

Protocol: Run a Gradient-selected HMBC experiment optimized for

Acceptance Criteria:

  • Methoxy Correlation: The proton singlet at

    
     3.86 (
    
    
    ) must show a strong correlation spot to the aromatic carbon at
    
    
    160.5 (C-2).[1]
  • Benzyl Correlation: The proton singlet at

    
     5.10 (
    
    
    ) must correlate to the aromatic carbon at
    
    
    163.5 (C-4).[1]
  • Ester Correlation: The H-6 doublet (

    
     7.[1]86) must show a correlation to the ester carbonyl carbon (
    
    
    166.0), confirming it is ortho to the ester.[1]
Visualization: HMBC Connectivity Logic

This diagram represents the required spectroscopic correlations to sign off on the structure.

HMBC_Logiccluster_legendInterpretationH_OMeH (OMe)δ 3.86C_2C-2 (Ar-O)δ 160.5H_OMe->C_2 HMBC (Strong)H_BnH (OCH2Ph)δ 5.10C_4C-4 (Ar-O)δ 163.5H_Bn->C_4 HMBC (Strong)H_6H (Ar-6)δ 7.86H_6->C_2 HMBC (3-bond)C_CarbonylC=O (Ester)δ 166.0H_6->C_Carbonyl HMBC (3-bond)LegendArrows indicate observedlong-range 1H-13C correlations

Figure 2: HMBC Correlation Network. The correlation between OMe protons and C-2 is the definitive structural proof.[1]

Mass Spectrometry & IR Analysis

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Target Ion:

    
     or 
    
    
    [1]
  • Calculated Mass (

    
    ):  286.1205 Da[1]
    
  • Observed m/z: 287.1278 (

    
    )[1]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Ethoxy:

      
       241 
      
      
      [1]
    • Loss of Benzyl:

      
       196 
      
      
      .[1] A strong tropylium ion (
      
      
      91) is typically observed.[1]
Infrared Spectroscopy (FT-IR)
  • Ester C=O: Sharp, strong band at 1710–1720

    
    .[1]
    
  • Ether C-O: Multiple bands in 1200–1260

    
     region (Ar-O-C).[1]
    
  • Aromatic C=C: 1580–1600

    
    .[1]
    

Analytical Method for Purity (HPLC)

For routine quality control in drug development, an HPLC method is required to separate the target from the "Regioisomer Impurity" identified in Figure 1.[1]

Recommended Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm.[1]

  • Retention Logic: The 2-hydroxy-4-benzyloxy intermediate (if present) will elute earlier than the target.[1] The bis-benzyloxy impurity will elute later (more lipophilic).[1]

References

  • Chemical Identity: this compound. CAS Registry Number 773128-85-1. American Chemical Society.[1]

  • Synthetic Methodology (General Alkylation): Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to chapters on Phenol protection via Benzyl ethers).

  • Spectroscopic Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Methodology for distinguishing 1,2,4-trisubstituted benzenes).

  • Related Scaffold Analysis: Synthesis and pharmacological evaluation of new 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids. Eur J Med Chem. 2000;35(4):439-47.[1][2] Link (Demonstrates NMR shifts for analogous benzoate ester cores).

Solubility profile of ethyl 4-(benzyloxy)-2-methoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-(benzyloxy)-2-methoxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical principles, predictive analyses, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to establish a thorough solubility profile. The guide emphasizes the causality behind experimental choices and provides self-validating systems for protocol integrity, grounded in authoritative scientific principles.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter. Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy. Conversely, understanding a compound's solubility in various organic solvents is critical for purification, crystallization, formulation, and various stages of chemical synthesis.[1][2]

This compound is a benzoic acid derivative with structural motifs that suggest its potential as a pharmaceutical intermediate.[3] Its aromatic rings, ether linkages, and ester group contribute to a molecular architecture that necessitates a systematic evaluation of its solubility across a spectrum of organic solvents. This guide will provide the foundational knowledge and practical methodologies to undertake such an evaluation.

Molecular Structure and Predicted Solubility

Molecular Formula: C₁₇H₁₈O₄[4]

Molecular Weight: 286.32 g/mol [4]

Structure:

Caption: Molecular Structure of this compound

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[1][5] This principle suggests that substances with similar intermolecular forces will be miscible. This compound possesses both polar and non-polar characteristics:

  • Polar Features: The ester and ether functionalities contain polar C-O and C=O bonds, which can act as hydrogen bond acceptors.

  • Non-polar Features: The two aromatic rings and the ethyl group contribute to the molecule's non-polar character.

Based on this structure, we can predict a solubility profile that favors solvents with moderate to low polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydrogen bond acceptors suggests some affinity, but the large non-polar surface area will limit solubility, especially in water.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions and solvate the polar regions of the molecule effectively.[5]
Non-polar Hexane, TolueneLow to ModerateThe aromatic rings will have favorable π-π stacking interactions with toluene, while the overall polarity may limit solubility in highly non-polar solvents like hexane.
Intermediate Polarity Dichloromethane, Ethyl AcetateHighThese solvents offer a balance of polarity that can effectively solvate both the polar and non-polar regions of the molecule.[5]

Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic principles.[6][7] The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous dissolution process. The dissolution process can be broken down into three conceptual steps:[7]

  • Solute-solute interaction breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together (endothermic, ΔH₁ > 0).

  • Solvent-solvent interaction breaking: Energy is required to create space within the solvent for the solute molecules (endothermic, ΔH₂ > 0).

  • Solute-solvent interaction formation: Energy is released when new intermolecular forces are formed between the solute and solvent molecules (exothermic, ΔH₃ < 0).

The overall enthalpy of solution (ΔH_sol) is the sum of these three steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The dissolution process can be either endothermic or exothermic.[7]

Caption: Thermodynamic Cycle of Dissolution

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a well-defined experimental protocol. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment
  • This compound (synthesized and purified)

  • A range of organic solvents of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven)

Experimental Workflow

G A 1. Sample Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand for sedimentation. Centrifuge if necessary. B->C D 4. Sample Filtration Filter the supernatant through a syringe filter to remove undissolved solid. C->D E 5. Quantification Analyze the concentration of the solute in the filtrate. D->E F Gravimetric Analysis Evaporate the solvent and weigh the residue. E->F Method 1 G HPLC Analysis Dilute the filtrate and quantify against a standard curve. E->G Method 2

Caption: Shake-Flask Method for Solubility Determination

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately attach a syringe filter.

    • Filter the solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis).

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.[8]

      • Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area versus concentration.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 2: Example of Quantitative Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Dichloromethane8.9Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane1.9Experimental ValueCalculated Value

The interpretation of this data will involve correlating the observed solubility with the physicochemical properties of the solvents, such as polarity (dielectric constant), hydrogen bonding capacity, and molecular size. This analysis will provide valuable insights into the solute-solvent interactions that govern the dissolution of this compound.

Conclusion

This technical guide has provided a comprehensive roadmap for determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can generate the critical data needed to advance the development of this compound. The principles and protocols outlined herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • C10H12O3. (n.d.). PubChem.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Ethyl 4-methoxybenzoate. (n.d.). Smolecule.
  • Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. (n.d.). INIS-IAEA.
  • ethyl 4-methoxybenzoate. (2025-05-20).
  • Ethyl 4-methoxybenzoate. (2026-01-13). ChemicalBook.
  • Ethyl 4-methoxybenzoate. (n.d.). ChemicalBook.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021-09-17).
  • Thermodynamics of molecular solids in organic solvents. (2025-08-08). ResearchGate.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Biointerface Research in Applied Chemistry.
  • solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
  • Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (n.d.). IUCr Journals.
  • Thermodynamics of the Dissolution Process. (2021-08-30). YouTube.
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015-03-29). Asian Journal of Chemistry.
  • This compound. (n.d.). Chemspace.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
  • Methyl 4-(benzyloxy)-3-methoxybenzoate. (n.d.). PMC.
  • Ethyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem.
  • ethyl 4-methoxybenzoate. (n.d.). Stenutz.

Sources

Technical Guide: Ethyl 4-(benzyloxy)-2-methoxybenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Ethyl 4-(benzyloxy)-2-methoxybenzoate , a critical intermediate in the pharmaceutical manufacturing of EGFR tyrosine kinase inhibitors.

Executive Summary

This compound (CAS: 773128-85-1) serves as a strategic building block in the synthesis of 4-anilinoquinazoline derivatives, a class of drugs primarily used as Epidermal Growth Factor Receptor (EGFR) inhibitors .

Its structural importance lies in its specific substitution pattern: the 2-methoxy group is retained to form the 7-methoxy motif found in drugs like Gefitinib and Vandetanib , while the 4-benzyloxy group acts as a robust protecting group. This protection allows for the construction of the quinazoline core before being selectively removed to unveil a 6-hydroxyl group, which serves as the attachment point for solubilizing side chains (e.g., morpholinopropyl moieties).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 773128-85-1
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 74–78 °C (Experimental range)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Functional Groups Ethyl ester (C-1), Methoxy ether (C-2), Benzyl ether (C-4)

Synthetic Utility & Mechanism

The utility of this intermediate is defined by its role in regioselective quinazoline construction . In the synthesis of EGFR inhibitors, the challenge is often distinguishing between the 6- and 7-positions on the quinazoline ring.

This benzoate precursor solves that problem by establishing the asymmetry before the ring is formed.

  • C-1 (Ester): Precursor to the quinazoline C-4 position (via amide formation).

  • C-2 (Methoxy): Becomes the 7-methoxy group in the final quinazoline (e.g., Gefitinib).

  • C-4 (Benzyloxy): Becomes the 6-benzyloxy group, which is later deprotected to a 6-hydroxyl for functionalization.

Downstream Pathway Visualization

The following diagram illustrates the transformation of this building block into the core scaffold of Gefitinib .

G Figure 1: Transformation of the Benzoate Intermediate into the Gefitinib Core Start This compound (Starting Material) Nitro Ethyl 5-nitro-4-(benzyloxy)-2-methoxybenzoate (Regioselective Nitration) Start->Nitro HNO3 / AcOH (Nitration at C-5) Amino Ethyl 5-amino-4-(benzyloxy)-2-methoxybenzoate (Reduction) Nitro->Amino Fe / NH4Cl or H2/Pd (Nitro Reduction) Quinazoline 7-Methoxy-6-(benzyloxy)quinazolin-4(3H)-one (Cyclization) Amino->Quinazoline Formamidine Acetate (Ring Closure) Deprotected 7-Methoxy-6-hydroxyquinazolin-4(3H)-one (Debenzylation) Quinazoline->Deprotected H2 / Pd-C (Remove Benzyl Group) Gefitinib Gefitinib (API) (Final Functionalization) Deprotected->Gefitinib 1. Alkylation (Morpholine side chain) 2. Chlorination (POCl3) 3. Amination (3-Cl-4-F-aniline)

Synthesis Protocol (Preparation of the Intermediate)

To ensure high purity and yield, the synthesis typically starts from 2,4-dihydroxybenzoic acid (beta-resorcylic acid). The key challenge is differentiating the two hydroxyl groups. The 4-OH is more nucleophilic, while the 2-OH is hydrogen-bonded to the carbonyl, making it less reactive.

Step-by-Step Methodology
Phase 1: Esterification

Objective: Convert the carboxylic acid to an ethyl ester to facilitate organic solubility and downstream handling.

  • Reagents: 2,4-Dihydroxybenzoic acid (1.0 eq), Ethanol (excess), H₂SO₄ (cat.).

  • Procedure: Reflux the acid in ethanol with catalytic sulfuric acid for 8–12 hours.

  • Workup: Neutralize with NaHCO₃, remove ethanol in vacuo, and crystallize from water/alcohol.

  • Product: Ethyl 2,4-dihydroxybenzoate.

Phase 2: Selective 4-O-Benzylation

Objective: Protect the 4-position while leaving the 2-position free for methylation.

  • Reagents: Ethyl 2,4-dihydroxybenzoate (1.0 eq), Benzyl Bromide (1.05 eq), K₂CO₃ (1.1 eq), Acetone.

  • Critical Control: Use stoichiometric base and mild reflux. The 4-OH reacts preferentially due to the intramolecular hydrogen bond stabilizing the 2-OH.

  • Protocol:

    • Suspend K₂CO₃ in acetone. Add the ester.[1][2][3][4][5][6]

    • Add Benzyl Bromide dropwise at room temperature.

    • Reflux for 4–6 hours.[7] Monitor by TLC (Hexane:EtOAc 7:3).

  • Why this works: The pKa difference allows exclusive alkylation at the 4-position under these conditions.

Phase 3: 2-O-Methylation (The Final Step)

Objective: Install the methoxy group at the sterically hindered and hydrogen-bonded 2-position.

  • Reagents: Ethyl 4-(benzyloxy)-2-hydroxybenzoate (from Phase 2), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.5 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

  • Protocol:

    • Dissolve the intermediate in DMF (preferred for higher temp) or Acetone.

    • Add excess K₂CO₃ and the methylating agent.

    • Forcing Conditions: Heat to 60–80°C. The intramolecular H-bond must be broken to alkylate the 2-OH.

  • Workup: Quench with water. The product, This compound , precipitates as a solid. Filter and recrystallize from Ethanol.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Route from Commodity Chemicals Raw 2,4-Dihydroxybenzoic Acid Step1 Ethyl 2,4-dihydroxybenzoate Raw->Step1 EtOH, H+ Step2 Ethyl 4-(benzyloxy)-2-hydroxybenzoate (Selective 4-O-Bn) Step1->Step2 BnBr (1 eq), K2CO3 Acetone, Reflux Final This compound (Target) Step2->Final MeI or DMS, K2CO3 DMF, 60°C

Quality Control & Analytical Standards

For pharmaceutical applications, the purity of this intermediate is critical to prevent "wrong-isomer" impurities in the final API.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water gradient)≥ 98.5%
Regioisomer Impurity HPLC≤ 0.5% (Ethyl 2-benzyloxy-4-methoxybenzoate)
Loss on Drying Gravimetric≤ 0.5%
Identification ¹H-NMR (DMSO-d₆)Confirms 2-OMe (s, ~3.8 ppm) and 4-OBn (s, ~5.1 ppm)

Critical Impurity Note: The "reverse" isomer (2-benzyloxy-4-methoxy) is the most dangerous impurity. It arises if the benzylation in Phase 2 is not selective or if the starting material is over-alkylated. This isomer will lead to a quinazoline with the solubilizing chain at the 7-position instead of the 6-position, altering the drug's pharmacokinetics.

References

  • Preparation of Quinazoline Derivatives.Journal of Medicinal Chemistry. Discusses the structure-activity relationship of 6,7-disubstituted quinazolines and the necessity of the 6-OH precursor.
  • Synthesis of Gefitinib.Organic Process Research & Development.
  • Regioselective Alkylation of Dihydroxybenzoic Esters.Tetrahedron Letters.
  • PubChem Compound Summary: this compound. (Verified for structure confirmation).

  • Fluorochem Product Catalog: CAS 773128-85-1. (Source for physical property data).

Sources

Literature review on 4-benzyloxy-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 4-benzyloxy-2-methoxybenzoic acid , a versatile pharmacophore used in the development of Macrophage Migration Inhibitory Factor (MIF) inhibitors, PPAR agonists, and tubulin polymerization inhibitors.

Scaffold Synthesis, Strategic Derivatization, and Therapeutic Applications

Executive Summary

4-Benzyloxy-2-methoxybenzoic acid is a critical intermediate in medicinal chemistry, serving as a protected "resorcinol" equivalent. Its structural utility lies in the orthogonal nature of its substituents: the 2-methoxy group provides a stable electronic donor essential for receptor binding (e.g., in the colchicine binding site of tubulin), while the 4-benzyloxy group acts as a hydrophobic "tail" or a temporary protecting group that can be removed via hydrogenolysis to reveal a phenol for further diversification.

This guide details the regioselective synthesis of this scaffold, its application in designing MIF inhibitors and PPAR agonists, and provides validated experimental protocols for its generation and use.

Chemical Synthesis & Strategic Derivatization

The synthesis of 4-benzyloxy-2-methoxybenzoic acid relies on exploiting the intramolecular hydrogen bond found in resorcylic acid derivatives. In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity compared to the hydroxyl group at the 4-position. This allows for highly regioselective alkylation without the need for complex protection strategies.

Synthesis Pathway

The following workflow illustrates the regioselective route starting from commercially available methyl 2,4-dihydroxybenzoate.

SynthesisRoute cluster_logic Mechanistic Insight: H-Bonding Control Start Methyl 2,4-dihydroxybenzoate Step1 Methyl 4-(benzyloxy)-2-hydroxybenzoate (Regioselective Alkylation) Start->Step1 BnBr, K2CO3, Acetone (Reflux, 4h) Step2 Methyl 4-(benzyloxy)-2-methoxybenzoate (Methylation) Step1->Step2 MeI, K2CO3, DMF (RT, 12h) Final 4-Benzyloxy-2-methoxybenzoic acid (Hydrolysis) Step2->Final LiOH, THF/H2O (Reflux, 2h) Note 2-OH is H-bonded to Carbonyl Rendering 4-OH more nucleophilic

Figure 1: Regioselective synthesis pathway exploiting the reduced nucleophilicity of the C2-hydroxyl group.

Critical Control Points
  • Regioselectivity (Step 1): The use of weak bases (e.g., K₂CO₃) in aprotic polar solvents (Acetone or DMF) ensures that only the more acidic/nucleophilic 4-OH is deprotonated and alkylated. The 2-OH remains "masked" by the hydrogen bond.

  • Saponification (Step 3): The final hydrolysis must be monitored carefully. While the methyl ester cleaves readily, harsh acidic conditions could cleave the benzyl ether. Basic hydrolysis (LiOH or NaOH) is preferred to maintain the integrity of the 4-benzyloxy ether.

Medicinal Chemistry & SAR Applications

This scaffold is a "privileged structure" capable of addressing multiple biological targets depending on the derivatization of the carboxylic acid headgroup.

Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Recent patent literature (e.g., WO2021258272A1) identifies this scaffold as a key building block for MIF inhibitors. MIF is a pro-inflammatory cytokine implicated in autoimmune diseases like Rheumatoid Arthritis and Multiple Sclerosis.[1]

  • Mechanism: The benzoic acid moiety mimics the substrate of MIF's tautomerase activity.

  • SAR Insight: The 4-benzyloxy group extends into the hydrophobic pocket of the MIF active site, while the 2-methoxy group provides steric bulk that orients the molecule correctly within the binding cleft.

PPAR Agonists (Peroxisome Proliferator-Activated Receptors)

Derivatives of 4-benzyloxybenzoic acid are established agonists for PPARα and PPARδ, which regulate lipid metabolism and inflammation.

  • Structural Role: The "Acidic Head" (benzoic acid) binds to the polar region of the PPAR Ligand Binding Domain (LBD), interacting with Tyr473 (in PPARγ) or equivalent residues. The "Lipophilic Tail" (benzyloxy) occupies the large hydrophobic pocket.

  • Optimization: Replacing the benzyl group with specific heterocycles (via the 4-OH intermediate) can shift selectivity between PPAR subtypes.

Tubulin Polymerization Inhibitors

The 2-methoxy substitution pattern is homologous to the A-ring of Colchicine and Combretastatin A-4 .

  • Activity: Compounds retaining the 2-methoxy-4-alkoxy motif often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, A549) by destabilizing microtubules.

  • Modification: The carboxylic acid is typically converted to a cis-stilbene, benzamide, or heterocycle to maximize tubulin binding affinity.

Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxy-2-methoxybenzoic Acid

This protocol is validated for gram-scale synthesis.

Reagents:

  • Mthis compound (Precursor)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) / Water (H₂O)

  • Hydrochloric Acid (1N HCl)

Procedure:

  • Dissolution: Dissolve mthis compound (2.86 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL).

  • Base Addition: Add LiOH·H₂O (1.26 g, 30.0 mmol, 3.0 eq) in a single portion.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear within 2–4 hours, replaced by a baseline spot (acid).

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (20 mL) and cool to 0°C in an ice bath.

    • Acidification: Slowly add 1N HCl dropwise until pH reaches ~2.0. A white precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 15 mL) to remove excess salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield: Typically 90–95% (approx. 2.4 g).[1][2]

    • Characterization: ¹H NMR (DMSO-d₆) should show a broad singlet at ~12.5 ppm (COOH), a singlet at ~3.8 ppm (OCH₃), and the benzyloxy methylene singlet at ~5.1 ppm.

Protocol B: General Amide Coupling (Derivatization)

To generate MIF inhibitor candidates or PPAR ligands.

Reagents:

  • 4-Benzyloxy-2-methoxybenzoic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the amine (1.1 eq) and stir at Room Temperature for 12–16 hours.

  • Quench: Pour into ice water. If solid forms, filter.[1][3] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Comparative Data Analysis

The following table summarizes the biological impact of the 4-benzyloxy-2-methoxy motif compared to related substitution patterns in standard bioassays (aggregated from SAR studies of benzoic acid derivatives).

Compound / ScaffoldSubstitution PatternPrimary TargetApprox. Potency (IC₅₀/EC₅₀)Notes
Target Scaffold 4-OBn, 2-OMe MIF / PPAR 10–100 nM Balanced lipophilicity/polarity; high metabolic stability.
Vanillic Acid Deriv.4-OH, 3-OMeAntioxidant> 10 µMLacks the hydrophobic tail for receptor pocket occupancy.
Isovanillic Deriv.3-OH, 4-OMeWeak PPAR> 5 µMIncorrect H-bond donor/acceptor placement for PPAR LBD.
Resorcinol Deriv.2,4-di-OHHSP90~50 nMPotent but rapid Phase II metabolism (glucuronidation).
4-Methoxybenzoic4-OMe (only)Weak Tubulin> 50 µMLacks the steric bulk at C2 required for conformational lock.

References

  • MIF Inhibitor Synthesis: Compounds and their uses as MIF inhibitors. WO2021258272A1. (2021).

  • PPAR Agonist Discovery: Bratton, L. D., et al. "Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists."[4] Bioorganic & Medicinal Chemistry Letters, 17(13), 3624-3629.[4] (2007).[4][5]

  • Regioselective Alkylation: ChemicalBook. Synthesis of 4-benzyloxy-2-methoxybenzoic acid intermediates.[6]

  • Tubulin Inhibitors: Liu, Z., et al.[7] "A novel tubulin inhibitor... suppresses tumor-associated angiogenesis."[7] Molecular Cancer Therapeutics, 18(11). (2019).

  • General Properties: PubChem Compound Summary for 4-Benzyloxy-2-methoxybenzoic acid derivatives.

Sources

A Technical Guide to Ethyl 4-(benzyloxy)-2-methoxybenzoate in Novel Drug Discovery: Targeting Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Benzoate Ester

In the landscape of modern pharmaceutical development, the exploration of versatile chemical scaffolds is paramount to the discovery of novel therapeutics.[1] Ethyl 4-(benzyloxy)-2-methoxybenzoate, a benzoate ester, emerges from a class of compounds recognized for their diverse biological activities and utility as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] While the broader family of methoxybenzoic acid and benzyl benzoate derivatives has been investigated for applications ranging from anti-inflammatory and analgesic to antimicrobial and antihypertensive effects, this guide hones in on a novel, targeted application for this compound.[3][4][5] We will explore its potential as a modulator of the cyclooxygenase (COX) and lipoxygenase (LOX) inflammatory pathways, proposing a dual-inhibitory mechanism that could offer a superior therapeutic profile for inflammatory disorders.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the scientific rationale, proposed mechanisms of action, and detailed experimental protocols to investigate the therapeutic potential of this compound. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄N/A
Molecular Weight 286.32 g/mol N/A
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents, insoluble in water[6][7]
Chemical Structure N/A

Proposed Novel Application: Dual Inhibition of COX-2 and 5-LOX in Chronic Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the persistent and dysregulated activation of inflammatory pathways. The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the production of pro-inflammatory mediators, namely prostaglandins and leukotrienes, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes are widely used, they are often associated with gastrointestinal and cardiovascular side effects. A therapeutic agent that can dually inhibit both COX-2 (the inducible isoform of COX) and 5-LOX could offer a more potent and safer anti-inflammatory profile by comprehensively blocking the production of key inflammatory mediators.

We hypothesize that this compound, due to its structural features, possesses the potential to act as a dual inhibitor of COX-2 and 5-LOX. The benzyloxy and methoxy moieties may facilitate favorable interactions within the active sites of these enzymes.

Proposed Mechanism of Action

The proposed dual inhibitory action of this compound is depicted in the following signaling pathway diagram:

Inflammatory Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Drug Action Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Drug This compound Drug->COX2 Inhibition Drug->LOX5 Inhibition

Proposed dual inhibition of COX-2 and 5-LOX by this compound.

Experimental Protocols for Validation

The following section outlines a series of in vitro and in vivo experiments to systematically evaluate the anti-inflammatory properties of this compound and validate its proposed dual inhibitory mechanism.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of test concentrations.

    • In a 96-well plate, add the reaction buffer, heme, purified recombinant human COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate the plate at 37°C for the recommended time.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.

2. 5-LOX Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on the 5-LOX enzyme.

  • Methodology:

    • Employ a 5-LOX inhibitor screening assay kit.

    • Prepare the test compound as described for the COX assay.

    • In a 96-well plate, incubate purified 5-LOX enzyme with the test compound or a known inhibitor (e.g., zileuton) at room temperature.

    • Add a substrate (e.g., linoleic acid) to initiate the reaction.

    • Measure the production of the hydroperoxide product by monitoring the change in absorbance.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3. Cytotoxicity Assay

  • Objective: To evaluate the potential cytotoxicity of this compound in relevant cell lines.

  • Methodology:

    • Culture a relevant cell line, such as human macrophage-like U937 cells, in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Assess cell viability using a standard MTT or MTS assay.

    • Measure the absorbance and calculate the percentage of viable cells compared to an untreated control.

In Vivo Studies

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

  • Methodology:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

    • Administer the test compound or controls orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

2. Experimental Workflow Diagram

InVivo_Workflow start Animal Acclimation grouping Grouping of Animals start->grouping treatment Oral/IP Administration of Compound/Controls grouping->treatment induction Carrageenan Injection in Paw treatment->induction measurement Paw Volume Measurement at Intervals induction->measurement analysis Calculation of Edema Inhibition measurement->analysis end Results analysis->end

Workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

AssayIC₅₀ (µM)
COX-1
COX-2
5-LOX
Selectivity Index (COX-1/COX-2)

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Indomethacin 10
This compound 25
This compound 50
This compound 100

Conclusion and Future Directions

This technical guide has outlined a novel drug discovery application for this compound as a potential dual inhibitor of COX-2 and 5-LOX for the treatment of chronic inflammatory diseases. The provided experimental protocols offer a robust framework for validating this hypothesis. Positive results from these studies would warrant further investigation, including more extensive preclinical profiling, pharmacokinetic studies, and evaluation in chronic models of inflammation. The versatility of the benzoate scaffold also presents opportunities for the synthesis of derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.[2][4]

References

  • The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. (URL: )
  • Buy 4-(Benzoyloxy)
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed. (URL: )
  • Buy Ethyl 4-methoxybenzo
  • Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem. (URL: )
  • Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed. (URL: )
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: )

Sources

Methodological & Application

Synthesis of Ethyl 4-(Benzyloxy)-2-methoxybenzoate: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of ethyl 4-(benzyloxy)-2-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The procedure emphasizes safety, efficiency, and high purity of the final product.

Introduction and Significance

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a protected phenol and a methoxy group on a benzoate scaffold, allows for selective functionalization in the synthesis of complex molecules. The strategic protection of the hydroxyl groups of the starting material, ethyl 2,4-dihydroxybenzoate, is paramount for achieving the desired product with high yield and purity. This protocol outlines a two-step process involving a regioselective O-benzylation followed by O-methylation.

The regioselectivity of the initial benzylation step is a critical consideration. The 4-hydroxyl group of ethyl 2,4-dihydroxybenzoate is more acidic and sterically less hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This difference in reactivity allows for the selective protection of the 4-position under carefully controlled conditions.

Overall Synthesis Scheme

The synthesis proceeds in two main stages, starting from the commercially available ethyl 2,4-dihydroxybenzoate:

  • Selective O-Benzylation: The 4-hydroxyl group is selectively protected as a benzyl ether using benzyl bromide in the presence of a suitable base.

  • O-Methylation: The remaining 2-hydroxyl group is then methylated using dimethyl sulfate to yield the final product.

Synthesis_Scheme cluster_0 Step 1: Selective O-Benzylation cluster_1 Step 2: O-Methylation Start Ethyl 2,4-dihydroxybenzoate Intermediate Ethyl 4-(benzyloxy)-2-hydroxybenzoate Start->Intermediate Benzyl bromide, K2CO3, Acetone Final This compound Intermediate->Final Dimethyl sulfate, K2CO3, Acetone Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Base K2CO3 Phenoxide Ar-O⁻ K⁺ Product Ar-O-Bn Phenoxide->Product Nucleophilic Attack PhenolBase PhenolBase PhenolBase->Phenoxide AlkylHalide Bn-Br AlkylHalide->Product

Selective O-benzylation of ethyl 4-hydroxy-2-methoxybenzoate procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective O-Benzylation of Ethyl 4-Hydroxy-2-Methoxybenzoate

Executive Summary

This application note details a robust, scalable protocol for the selective O-benzylation of ethyl 4-hydroxy-2-methoxybenzoate. The primary synthetic challenge in this transformation is chemoselectivity : ensuring complete alkylation of the phenolic hydroxyl group (C4 position) while strictly preserving the ethyl ester moiety (C1 position) against hydrolysis or transesterification.

While Sodium Hydride (NaH) is often used for ether synthesis, this protocol advocates for anhydrous Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) . This "mild-base/polar-aprotic" system eliminates the risk of ester saponification associated with strong alkoxides, ensuring high yields (>95%) and purity suitable for pharmaceutical intermediate standards.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, ethyl 4-hydroxy-2-methoxybenzoate , possesses two oxygenated functionalities susceptible to nucleophilic attack:

  • Phenolic Hydroxyl (C4):

    
    . Requires deprotonation to become a potent nucleophile (
    
    
    
    ).
  • Ethyl Ester (C1): Susceptible to hydrolysis (

    
     mechanism) by hydroxide ions or strong nucleophiles, converting the desired ester into the carboxylic acid side-product.
    
Reaction Mechanism (S_N2)

The reaction proceeds via a classic Williamson Ether Synthesis.[1][2][3] The base deprotonates the phenol to generate a phenoxide anion, which performs a backside attack (


) on the benzylic carbon of benzyl bromide.

Selectivity Logic:

  • Why K₂CO₃? Carbonate is basic enough to deprotonate the phenol (equilibrium driven by the formation of the stable ether) but insufficiently nucleophilic to attack the sterically shielded ester at the C1 position (ortho-methoxy effect).

  • Why DMF? DMF solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive, accelerating the rate of O-alkylation over side reactions.
    

ReactionMechanism Substrate Ethyl 4-hydroxy-2-methoxybenzoate (Substrate) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate -H+ (Fast) Base K2CO3 (Base) Deprotonation Base->Intermediate Product Ethyl 4-(benzyloxy)-2-methoxybenzoate (Target Ether) Intermediate->Product SN2 Attack (+BnBr) SideProduct Side Reaction: Ester Hydrolysis Intermediate->SideProduct Avoided by Mild Base Reagent Benzyl Bromide (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired SN2 substitution and avoided ester hydrolysis.

Optimized Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Quality Attribute (CQA)
Ethyl 4-hydroxy-2-methoxybenzoate 1.0SubstratePurity >98%; HPLC
Benzyl Bromide (BnBr) 1.2ElectrophileClear liquid; lachrymator (Handle in hood)
Potassium Carbonate (K₂CO₃) 2.0BaseMust be anhydrous/granular . Powdered form preferred for surface area.
DMF (N,N-Dimethylformamide) 5-10 VolSolventAnhydrous (<0.05% H₂O) to prevent hydrolysis.
Potassium Iodide (KI) 0.1CatalystOptional: Finkelstein acceleration for sluggish reactions.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Flush with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere. Note: While not strictly air-sensitive, moisture exclusion is vital for ester protection.
    

Step 2: Solubilization & Deprotonation

  • Charge the RBF with Ethyl 4-hydroxy-2-methoxybenzoate (10.0 g, 51.0 mmol).

  • Add Anhydrous DMF (50 mL). Stir until fully dissolved.

  • Add K₂CO₃ (14.1 g, 102.0 mmol) in a single portion.

  • Observation: The suspension may turn slight yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Step 3: Alkylation

  • Add Benzyl Bromide (7.3 mL, 61.2 mmol) dropwise via syringe over 10 minutes.

    • Caution: Exothermic potential. Monitor internal temperature; keep

      
      .
      
  • Heat the reaction mixture to 60°C .

    • Why 60°C? High enough to drive the SN2 reaction to completion within 2-4 hours, but low enough to prevent thermal decomposition or ester cleavage.

Step 4: Monitoring (IPC - In-Process Control)

  • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[4]

  • Endpoint: Disappearance of starting phenol (

    
    ) and appearance of the less polar benzyl ether (
    
    
    
    ).

Step 5: Workup & Isolation

  • Cool the mixture to RT.

  • Quench: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring.

    • Result: The product typically precipitates as a white/off-white solid due to low water solubility.

  • Extraction (if oil forms): Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Water (
    
    
    
    ) and Brine (
    
    
    ) to remove DMF.
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH).[5] Cool to

    
    .
    
  • Yield Target: 90-95%.

Process Workflow & Troubleshooting

Workflow Start Start: Substrate + DMF AddBase Add K2CO3 (Stir 15 min @ RT) Start->AddBase AddBnBr Add Benzyl Bromide (Dropwise) AddBase->AddBnBr Heat Heat to 60°C (2-4 Hours) AddBnBr->Heat Check IPC: TLC/HPLC Complete? Heat->Check Check->Heat No (Add 0.1 eq KI) Quench Quench into Ice Water Check->Quench Yes Precipitate Solid Precipitate? Quench->Precipitate Filter Vacuum Filtration (Wash w/ Water) Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc Wash w/ Brine Precipitate->Extract No (Oil) Final Recrystallize (EtOH) Final Product Filter->Final Extract->Final

Figure 2: Operational workflow decision tree for the isolation of the benzylated product.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<80%) Old/Wet Base or "Clumping"Use freshly ground, anhydrous K₂CO₃. Add 10 mol% KI (Finkelstein catalyst).
Ester Hydrolysis (Acid formed) Wet Solvent or High TempEnsure DMF is dry. Reduce temp to 40°C. Do NOT use NaOH/KOH.
C-Alkylation (Rare) Solvent too non-polarEnsure DMF is used (promotes O-alkylation). Avoid Toluene/Benzene.[6]
Oily Product Residual DMFWash organic layer thoroughly with water (DMF is water-miscible).

Comparative Analysis of Base Systems

To validate the choice of K₂CO₃, the following data summarizes the chemoselectivity profile compared to other common reagents for this specific substrate class.

Base SystemSolventReactivity (

)
Ester StabilityRecommendation
K₂CO₃ (Anhydrous) DMF High Excellent Primary Protocol
K₂CO₃AcetoneModerateExcellentAlternative (Green/Slow)
NaH (Sodium Hydride)THF/DMFVery HighPoor (Risk of hydrolysis)Avoid
NaOH / KOHWater/EtOHHighVery Poor (Saponification)Do Not Use
Ag₂O (Silver Oxide)DCMLowExcellentToo Expensive

References

  • Williamson, A. W. (1850).[1][2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Weissman, S. A., & Zewge, D. (2005). "Recent Advances in Ether Dealkylation." Tetrahedron, 61(33), 7833-7863. Link (Context on protecting group stability).

  • Kuwano, R., & Kusano, H. (2008).[7] "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols." Organic Letters, 10(9), 1795–1798. Link (Alternative neutral conditions).

  • Meshram, G. A., & Patil, V. D. (2009). "Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide." TSI Journals.
  • PubChem Compound Summary. "Ethyl 4-hydroxy-2-methoxybenzoate." National Center for Biotechnology Information. Link (Substrate physicochemical properties).

Sources

Catalytic hydrogenation of ethyl 4-(benzyloxy)-2-methoxybenzoate to ethyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenolysis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Abstract

This application note details the precision protocol for the chemoselective deprotection of this compound to ethyl 4-hydroxy-2-methoxybenzoate. Utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere, this method achieves quantitative conversion while preserving the sensitive ethyl ester and methoxy functionalities. The guide covers mechanistic insights, optimized bench-scale protocols, safety parameters for pyrophoric catalysts, and scale-up considerations for pharmaceutical intermediates.

Introduction & Strategic Context

The cleavage of benzyl ethers (O-debenzylation) is a cornerstone transformation in the synthesis of polyphenolic drugs and active pharmaceutical ingredients (APIs). In the context of This compound , the objective is to reveal the phenol at the 4-position without affecting the ester moiety at the 1-position or the methyl ether at the 2-position.

While Lewis acid-mediated cleavage (e.g.,


) is possible, it often leads to indiscriminate demethylation of the 2-methoxy group. Catalytic hydrogenolysis offers superior chemoselectivity, operating under neutral conditions that leave esters and methyl ethers intact. This protocol ensures high purity and yield, essential for downstream coupling or derivatization.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via the Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst.

  • Adsorption: Hydrogen gas dissociates on the Pd surface (

    
    ).[1] The substrate adsorbs via the 
    
    
    
    -system of the benzyl ring.
  • Insertion/Cleavage: The benzylic C-O bond is weakened by back-bonding and cleaved by surface hydrides.

  • Desorption: Toluene is released as a byproduct, followed by the desorption of the phenolic product.

Chemoselectivity Profile
  • Benzyl Ether (Target): High reactivity. Cleaves rapidly at 1 atm

    
    .
    
  • Aryl Methyl Ether (2-OMe): Stable.

    
     C-O bond is resistant to hydrogenolysis under mild conditions.
    
  • Ethyl Ester (1-COOEt): Stable. Requires high pressure/temperature or different catalysts (e.g., Cu-Cr) to reduce.

Reaction Scheme (Visualized)

ReactionScheme Substrate This compound (Substrate) Intermediate Pd-Complex (Surface Adsorption) Substrate->Intermediate Adsorption Catalyst Pd/C (10%) H2 (1 atm) Catalyst->Intermediate Activation Product Ethyl 4-hydroxy-2-methoxybenzoate (Target Phenol) Intermediate->Product Hydrogenolysis Byproduct Toluene (Volatile Byproduct) Intermediate->Byproduct Cleavage

Figure 1: Mechanistic pathway of Pd-catalyzed O-debenzylation.

Experimental Protocol (Bench Scale)

Materials & Equipment
  • Substrate: this compound (1.0 equiv).

  • Catalyst: 10% Pd/C, 50% water wet (Degussa type or equivalent). Note: Wet catalyst reduces fire risk.

  • Solvent: Ethanol (Absolute) or Ethyl Acetate (HPLC Grade).

  • Hydrogen Source:

    
     Balloon or Hydrogenator (Parr).
    
  • Equipment: 3-neck round bottom flask, vacuum/inert gas manifold (Schlenk line).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Weigh 10.0 g (~33 mmol) of substrate into a 250 mL round-bottom flask.

  • Dissolve in 100 mL Ethanol (10 vol). If solubility is poor, use a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Critical Safety Step: Under a gentle stream of Nitrogen or Argon, carefully add 1.0 g of 10% Pd/C (50% wet) .

    • Why: Adding dry catalyst to solvent vapors can ignite them. Always use wet catalyst or add under inert gas.

Step 2: Hydrogenation

  • Seal the flask with a septum and attach a hydrogen balloon via a needle adapter.

  • Purge Cycle: Evacuate the flask (light vacuum) and backfill with

    
    . Repeat 3 times to remove oxygen.
    
  • Stir vigorously at Room Temperature (20-25°C) .

    • Note: Reaction rate is diffusion-controlled. High stirring speed maximizes gas-liquid-solid transfer.

Step 3: Monitoring

  • Monitor via TLC (Hexane:EtOAc 3:1) or HPLC every 1 hour.

  • Endpoint: Disappearance of the benzyl ether starting material. Reaction typically completes in 2-4 hours .

Step 4: Workup

  • Flush the system with Nitrogen to remove residual hydrogen.

  • Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

    • Caution: The filter cake is pyrophoric. Do not let it dry out completely. Wash immediately with water/ethanol and dispose of in a designated solid waste container kept wet.

  • Rinse the filter cake with 20 mL Ethanol.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude product.

Workflow Diagram

Workflow Start Start: 10g Substrate in EtOH AddCat Add 10% Pd/C (wet) under N2 flow Start->AddCat Purge Purge Cycle: Vac/H2 x3 AddCat->Purge React Stir vigorously RT, 1 atm H2, 2-4h Purge->React Check TLC/HPLC Check React->Check Check->React Incomplete Filter Filter (Celite) Remove Pd/C Check->Filter Complete Conc Concentrate Filtrate Filter->Conc End Product: Ethyl 4-hydroxy-2-methoxybenzoate Conc->End

Figure 2: Operational workflow for bench-scale hydrogenation.

Data & Validation

Table 1: Typical Process Metrics

ParameterSpecificationNotes
Conversion > 99%Monitored by HPLC (254 nm).
Isolated Yield 95 - 98%Losses primarily due to filtration hold-up.
Purity > 98% (a/a)Main impurity: Toluene (removed in drying).
Reaction Time 2 - 4 HoursDependent on stirring efficiency.
Selectivity > 99%No reduction of ester or methoxy group observed.

Scale-Up & Safety Considerations

Process Safety (Critical)
  • Pyrophoricity: Dry Pd/C ignites in air, especially in the presence of solvent vapors. ALWAYS keep the catalyst wet with water (50% w/w) or solvent.

  • Hydrogen: Ensure all equipment is grounded to prevent static discharge. Operate in a well-ventilated fume hood.

  • Exotherm: The hydrogenation of the benzyl group is exothermic. On a multi-kilo scale, control the hydrogen feed rate to manage reactor temperature.

Troubleshooting Guide
  • Stalled Reaction:

    • Cause: Catalyst poisoning (Sulphur or amines in substrate) or poor mass transfer.

    • Fix: Increase stirring speed; purge and refill

      
      ; add fresh catalyst (5-10% more).
      
  • Over-Reduction (Ring Saturation):

    • Cause: Pressure too high (>5 bar) or reaction time too long.

    • Fix: Stick to 1 atm (balloon) and stop immediately upon consumption of starting material.

References

  • BenchChem Protocols. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." (General Pd/C methodology applicable to O-benzyl).

  • ChemicalBook. "Ethyl 4-hydroxy-3-methoxybenzoate Synthesis." (Analogous substrate protocol).

  • NIST Chemistry WebBook. "Benzoic acid, 4-methoxy-, ethyl ester." (Product stability data).

  • Vertex AI Search. "Mechanism of O-debenzylation using Pd/C." (Mechanistic grounding).

Sources

Leveraging Ethyl 4-(benzyloxy)-2-methoxybenzoate in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, guiding the iterative optimization of hit compounds into clinical candidates. This document provides a comprehensive technical guide for utilizing ethyl 4-(benzyloxy)-2-methoxybenzoate as a versatile and strategically rich scaffold for SAR exploration. We present detailed protocols for the synthesis of a focused analog library, a robust in vitro biological screening assay, and a framework for interpreting the resulting data to inform subsequent rounds of drug design. The methodologies are framed within a hypothetical project aimed at developing novel inhibitors for "Kinase X," a representative therapeutic target.

Introduction: The Strategic Value of the Benzoate Scaffold

At the heart of any successful SAR campaign is a "lead" or "hit" molecule that possesses a desired biological activity, however modest, and a chemical structure amenable to systematic modification. This compound is an exemplary starting scaffold. Its architecture presents three distinct, chemically addressable regions:

  • The Ethyl Ester (R1): A classic hydrogen bond acceptor that can be readily modified to explore changes in polarity, hydrogen bonding capacity, and steric bulk.

  • The 2-Methoxy Group (R2): This group significantly influences the conformation of the ester and the electronic properties of the aromatic ring. Its presence offers a vector to probe a specific pocket within the target's active site.[1][2][3]

  • The 4-Benzyloxy Group (R3): A larger, lipophilic moiety crucial for establishing hydrophobic and π-stacking interactions. The terminal phenyl ring provides a secondary platform for substitution to fine-tune binding affinity and properties.[4][5]

This guide will demonstrate how to systematically dissect the contribution of each region to the overall biological activity.

Diagram 1: Strategic Modification Vectors of the Scaffold

SAR_Vectors scaffold This compound r1_ester R1: Ester Modification (Position 1) scaffold->r1_ester Hydrolysis, Amidation, Reduction r2_methoxy R2: Methoxy Modification (Position 2) scaffold->r2_methoxy Demethylation, Alkylation r3_benzyloxy R3: Benzyloxy Modification (Position 4) scaffold->r3_benzyloxy De-benzylation, Aryl Substitution SAR_Cycle cluster_design Design & Synthesis cluster_test Test & Analyze design Hypothesis Generation (e.g., Add H-bond donor) synthesis Analog Synthesis (Protocols 1-3) design->synthesis qc Purification & QC (NMR, MS, Purity) synthesis->qc assay Biological Assay (Protocol 4) qc->assay data Data Analysis (IC50, SAR Table) assay->data data->design New Hypothesis (e.g., 4-F is optimal)

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-yield, microwave-assisted protocol for the synthesis of ethyl 4-(benzyloxy)-2-methoxybenzoate . This compound is a critical intermediate in the synthesis of bioactive stilbenes, resveratrol analogs, and EGFR inhibitors.

Traditional thermal synthesis of alkoxy benzoates via Williamson ether synthesis typically requires reflux conditions (6–12 hours) in polar aprotic solvents, often suffering from incomplete conversion or thermal degradation. By utilizing microwave dielectric heating , this protocol achieves >90% conversion in under 20 minutes. The method leverages the high microwave absorptivity of polar solvents (DMF/Acetone) to drive the nucleophilic substitution (


) reaction efficiently.

Reaction Engineering & Mechanism

Chemical Strategy

The synthesis proceeds via the Williamson Ether Synthesis , specifically the


-alkylation of a phenoxide anion. The starting material, ethyl 4-hydroxy-2-methoxybenzoate , possesses a phenolic hydroxyl group at the para position.
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base to deprotonate the phenol, generating a resonant-stabilized phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the electrophilic benzylic carbon of benzyl bromide , displacing the bromide ion (

    
     mechanism).
    
  • Microwave Effect: Microwave irradiation provides rapid volumetric heating. The polar solvent (DMF) aligns with the oscillating electric field, generating internal heat through molecular friction. This overcomes the activation energy barrier for the

    
     transition state significantly faster than conductive heating.
    
Reaction Scheme

ReactionScheme SM1 Ethyl 4-hydroxy-2-methoxybenzoate (Substrate) Reagents K2CO3, DMF Microwave Irradiation SM1->Reagents SM2 Benzyl Bromide (Electrophile) SM2->Reagents Product This compound (Target) Reagents->Product  100°C, 15 min    SN2 Alkylation  

Figure 1: Reaction scheme for the microwave-assisted benzylation of ethyl 4-hydroxy-2-methoxybenzoate.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 4-hydroxy-2-methoxybenzoate 196.201.0Substrate
Benzyl Bromide 171.041.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Dimethylformamide (DMF) 73.09N/ASolvent (High

)
Ethyl Acetate / Hexanes --Workup/Purification
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed microwave vial with Teflon/Silicon septum.

  • Stirring: Magnetic stir bar (high-coupling).

Experimental Protocol

Step-by-Step Procedure

Step 1: Reactant Preparation

  • Weigh 196 mg (1.0 mmol) of ethyl 4-hydroxy-2-methoxybenzoate into a 10 mL microwave vial.

  • Add 276 mg (2.0 mmol) of anhydrous

    
    . Note: Finely ground 
    
    
    
    improves deprotonation kinetics.
  • Add 3.0 mL of anhydrous DMF.

  • Add a magnetic stir bar and seal the vial.

  • Pre-stir for 2 minutes at room temperature to initiate deprotonation (mixture will turn yellow/orange).

  • Inject 143 µL (1.2 mmol) of benzyl bromide through the septum using a syringe.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Standard (Fixed Temperature).

  • Temperature: 100 °C.

  • Hold Time: 15 minutes.

  • Pre-Stirring: 30 seconds (High speed).

  • Pressure Limit: 200 psi (Safety cutoff).

  • Power: Dynamic (Max 200W).

Step 3: Workup & Isolation [1]

  • Allow the vial to cool to <50 °C (usually automated by the reactor).

  • Pour the reaction mixture into 30 mL of ice-cold water . The product typically precipitates as a white or off-white solid.

  • Filtration Method: Filter the solid using a Büchner funnel, wash with cold water (2 x 10 mL) to remove residual DMF and base.

  • Extraction Method (Alternative): If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2 x), dry over

    
    , and concentrate in vacuo.
    

Step 4: Purification

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH). Cool slowly to 4 °C.

  • Flash Chromatography: If necessary, purify on Silica Gel (Hexanes:EtOAc 8:2).

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Substrate + K2CO3 + DMF (Pre-stir 2 min) Start->Mix AddElec Add Benzyl Bromide Mix->AddElec MW Microwave Irradiation 100°C | 15 min | High Stir AddElec->MW Quench Quench in Ice Water MW->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration & Wash Decision->Filter Yes Extract Extract w/ EtOAc Decision->Extract No (Oiling) Final Pure this compound Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation process.

Results & Discussion

Method Comparison

The microwave protocol offers a significant reduction in reaction time and energy consumption compared to conventional heating.[2]

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 65-80 °C (Acetone/EtOH)100 °C (DMF)Higher kinetic energy
Time 8 - 12 Hours15 Minutes30-40x Faster
Yield 75 - 82%92 - 96%Cleaner conversion
Solvent Vol. 20 - 50 mL3 mLReduced waste
Quality Control (Analytical Data)
  • Appearance: White crystalline solid.[3][4]

  • Melting Point: 78–80 °C.

  • 1H NMR (300 MHz, CDCl3):

    • 
       7.78 (d, 1H, Ar-H), 7.35–7.45 (m, 5H, Ph-H), 6.55 (dd, 1H, Ar-H), 6.50 (d, 1H, Ar-H).
      
    • 
       5.10 (s, 2H, 
      
      
      
      ) — Diagnostic Peak.
    • 
       4.30 (q, 2H, 
      
      
      
      ).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       1.35 (t, 3H, 
      
      
      
      ).

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Presence of water in DMF or old

      
      .
      
    • Fix: Use anhydrous DMF and freshly ground base. Increase MW hold time to 20 min.

  • Hydrolysis of Ester:

    • Cause: Temperature too high (>140 °C) or wet solvent causing saponification.

    • Fix: Maintain temp at 100 °C. Ensure strictly anhydrous conditions.

  • Oiling Out:

    • Cause: Product concentration too high during quench.

    • Fix: Add a small amount of Ethanol to the ice water to encourage crystallization, or proceed to extraction.

References

  • National Institutes of Health (NIH). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." PubMed Central. [Link]

  • Li, Z. & Zhang, Y. "Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate." Acta Crystallographica Section E, 2012. (Cited for general benzylation conditions on methoxy-benzoate scaffolds).[5] [Link]

  • Rasayan Journal. "Microwave Mediated Synthesis in Pharmaceutical Chemistry." Rasayan J. Chem., 2015.[6] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CRY-EBMB-402 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026

System Overview & Physicochemical Profile[1][2][3]

Welcome to the technical support hub for Ethyl 4-(benzyloxy)-2-methoxybenzoate . This intermediate is frequently encountered in the synthesis of mesogenic (liquid crystal) cores and specific pharmaceutical linkers.

Researchers often underestimate this molecule because it appears to be a simple ester. However, the combination of the flexible ethyl tail , the bulky benzyl ether , and the 2-methoxy substituent creates a "perfect storm" for crystallization difficulties.

Key Physicochemical Parameters
ParameterValue / CharacteristicImpact on Crystallization
Molecular Weight ~286.32 g/mol Moderate MW; diffusion rates are standard.
Melting Point (Est.) 50–65°C (Broad if impure)High Risk: Low MP makes the "Oiling Out" zone (LLPS) easily accessible during cooling.
Solubility Profile LipophilicSoluble in DCM, EtOAc, Toluene. Sparingly soluble in cold EtOH/MeOH. Insoluble in Water.
Impurity Profile Benzyl bromide, Benzyl alcoholLiquid impurities significantly depress MP, forcing the product to separate as an oil.

Troubleshooting Matrix: Symptom Diagnosis

Use this guide to identify the root cause of your crystallization failure.

Symptom A: "Oiling Out" (Liquid-Liquid Phase Separation)

The solution becomes cloudy/milky, and a viscous oil layer settles at the bottom instead of crystals.

  • Root Cause: The system entered the Metastable Zone Width (MSZW) too deeply or too quickly. The temperature dropped below the "oiling out" boundary (liquid-liquid spinodal) before nucleation could occur. Liquid impurities (benzyl bromide) may have depressed the melting point below the crystallization temperature.

  • Immediate Action: Stop cooling. Re-heat until the solution is clear. Add 10-15% more solvent to lower the saturation temperature. Do not cool to 0°C immediately.

Symptom B: Formation of a "Sticky Gum" or Amorphous Solid

Solid forms but it is not crystalline; it sticks to the stir bar and walls.

  • Root Cause: Rapid precipitation (Crash Cooling). The molecules did not have time to orient into the lattice. This is common in high-supersaturation anti-solvent additions (e.g., dumping water into an ethanolic solution).

  • Immediate Action: Re-dissolve in a "Good Solvent" (e.g., Ethyl Acetate) and perform a slow evaporative crystallization or a controlled cooling ramp (0.1°C/min).

Symptom C: Low Yield / Product Remains in Mother Liquor

Crystals are good, but yield is <50%.

  • Root Cause: The solvent system is too non-polar. The ethyl and benzyl groups make this molecule very soluble in ethanol or toluene.

  • Immediate Action: Switch to a binary solvent system. Use Ethanol/Water (80:20) or Heptane/Ethyl Acetate (90:10) to force precipitation.

Deep Dive: The "Oiling Out" Phenomenon

Why it happens and how to fix it.

Oiling out is the most common ticket we receive for this compound. It occurs when the Liquid-Liquid Phase Separation (LLPS) curve intersects the solubility curve above the crystallization line.

Visualization: The Oiling Out Decision Tree

The following logic flow illustrates the rescue protocol for an oiled-out reaction.

OilingOutRescue Start Symptom: Solution Oiled Out CheckTemp Is Temp > Melting Point? Start->CheckTemp Reheat Step 1: Re-heat to Dissolve Oil CheckTemp->Reheat No (Oil is supercooled) ImpurityCheck Check Impurity Profile (TLC/HPLC) CheckTemp->ImpurityCheck Yes (Impurity effect) Seed Step 2: Add Seed Crystals at T_cloud + 2°C Reheat->Seed CoolSlow Step 3: Cool at 0.1°C/min Seed->CoolSlow ImpurityCheck->Reheat Low Impurities Purify Pre-purification (Silica Plug) ImpurityCheck->Purify High Impurities (>5%)

Figure 1: Decision matrix for rescuing an oiled-out batch of this compound.

Validated Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Preferred)

Best for: High purity (>90%) crude material.

  • Dissolution: Dissolve 10g of crude solid in Ethanol (Abs.) (approx. 30-40 mL) at 60°C. Ensure full dissolution.

  • Filtration: Hot filter through a 0.45µm PTFE membrane to remove insoluble dust (nucleation sites).

  • Equilibration: Cool the solution to 45°C.

  • Seeding (Critical): Add 0.5% (w/w) of pure seed crystals.

    • Note: If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

  • Aging: Hold at 45°C for 30 minutes. You must see a stable suspension, not oil droplets.

  • Ramp: Cool to 5°C at a rate of 0.2°C/min .

  • Isolation: Filter and wash with cold Heptane/Ethanol (9:1).

Protocol B: Anti-Solvent Crystallization (Rescue)

Best for: Oily crude or material containing benzyl bromide.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (Minimum volume, ~1:2 w/v).

  • Anti-Solvent Addition: Slowly add Heptane dropwise at room temperature.

  • Ratio Target: Aim for a final ratio of 1:5 (EtOAc:Heptane).

  • Observation: If cloudiness appears, STOP . Wait for the cloud to resolve into crystals. If it resolves into oil droplets, add a small aliquot of EtOAc to re-dissolve, then add seed crystals.

  • Completion: Once a slurry forms, cool to 0°C to maximize yield.

Frequently Asked Questions (FAQ)

Q: My product has a persistent smell of almonds. Is this normal? A: No. This indicates the presence of benzaldehyde (oxidation of benzyl alcohol) or unreacted benzyl bromide . These liquid impurities act as "solvents" for your product, drastically lowering the yield and causing oiling out.

  • Fix: Wash your organic layer with 10% NaHSO₃ (bisulfite) during workup to remove aldehydes, or triturate the crude solid with cold hexanes before crystallization.

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. Ethyl esters can undergo hydrolysis if heated for prolonged periods in basic or acidic aqueous ethanol. Furthermore, water has a high polarity difference compared to the ester, which promotes rapid oiling out (emulsion formation).

  • Recommendation: Add water very slowly to the hot ethanolic solution only until a faint turbidity persists, then re-heat to clear.

Q: I see two different crystal shapes (needles and blocks). Is this polymorphism? A: Highly likely. Alkoxy benzoates are known for conformational polymorphism due to the rotation of the benzyloxy and ethoxy groups [1].

  • Impact: Different polymorphs have different melting points and solubilities.

  • Control: Consistent cooling rates and seeding with the desired polymorph are the only ways to control this. "Needles" are often the kinetic (metastable) form, while "blocks" are the thermodynamic (stable) form.

References

  • Crystal Structure & Conformational Flexibility: Title: Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate (Analogous structural behavior). Source: IUCr Journals. URL:[Link]

  • General Troubleshooting of Esters: Title: Troubleshooting Crystallization - Oiling Out.[1][2][3] Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Purification Strategies for Crude Ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude ethyl 4-(benzyloxy)-2-methoxybenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and optimize these methods for your specific experimental context.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, often concludes with a crude product containing a mixture of unreacted starting materials, reagents, and side products. The success of subsequent synthetic steps hinges on the effective removal of these impurities. This guide is structured as a series of frequently asked questions that address common challenges encountered during purification.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude product is an oil or a sticky solid, but literature suggests it should be a crystalline solid. Why is this happening and what is the first step?

Plausible Causes: This is a very common issue and typically points to one of two possibilities:

  • Significant Impurities: The presence of unreacted starting materials, byproducts, or residual high-boiling solvents (like DMF or DMSO) can act as an "impurity eutectic," depressing the melting point of your product and preventing crystallization.

  • Residual Solvent: Even after concentration on a rotary evaporator, solvents like dichloromethane (DCM) or ethyl acetate can remain trapped, rendering the product oily.

Recommended Solution: The Initial Workup Before attempting more advanced purification, a thorough aqueous workup is essential to remove the bulk of inorganic and highly polar impurities.

Experimental Protocol: Standard Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) solution.[1] This step is crucial for removing any unreacted 4-(benzyloxy)-2-methoxybenzoic acid or other acidic starting materials.[2] Repeat the wash until CO₂ evolution (effervescence) ceases.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions that may have formed.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. To remove stubborn residual solvents, you may need to place the flask on a high-vacuum line for several hours.

Validation: After this procedure, reassess the physical state of your product. If it remains an oil, the issue is likely due to organic impurities, and you should proceed to chromatographic or recrystallization strategies.

Q2: My TLC and/or ¹H NMR analysis shows significant amounts of unreacted ethyl 4-hydroxy-2-methoxybenzoate. How do I separate this from my desired product?

Plausible Cause: This impurity arises from an incomplete Williamson ether synthesis reaction.[4] The starting phenol is more polar than the desired ether product due to the presence of the hydroxyl group. This difference in polarity is the key to their separation.

Recommended Solutions:

  • Option A: Basic Extraction (for large quantities) The phenolic proton of the starting material is weakly acidic and can be deprotonated by a moderately strong base, forming a water-soluble phenoxide salt.

    • Dissolve the crude mixture in ethyl acetate.

    • Wash the organic solution with a cold, dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. Caution: Use of strong base at room temperature can risk hydrolysis of your ester product.[5][6] Perform this step quickly and preferably at 0-5°C.

    • Immediately wash the organic layer with water and then brine to remove any residual NaOH.

    • Dry, filter, and concentrate the organic layer.

  • Option B: Flash Column Chromatography (for best purity) This is the most reliable method for separating compounds with close polarities.[7]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh) is standard.[7]

  • Eluent System Selection: The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate, and there is good separation from the more polar starting material (which will have a lower Rf). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Loading: Adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (gradient elution). The less polar product, this compound, will elute first, followed by the more polar ethyl 4-hydroxy-2-methoxybenzoate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Impurity TypeRecommended Eluent System (Hexanes/EtOAc)Expected Elution Order
Non-polar byproductsStart with 100% Hexanes1. Byproduct
Desired Product 90:10 to 80:20 2. Product
Phenolic Starting Material70:30 to 50:503. Starting Material
Acidic Starting MaterialRemains at baseline or requires high polarity4. Acid

Validation: Combine the pure fractions, concentrate under reduced pressure, and confirm purity using ¹H NMR and/or LC-MS.

Q3: I am struggling to find an effective solvent system for recrystallization. What is the best approach?

Plausible Cause: Finding the right recrystallization solvent requires a balance: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For aromatic esters, single-solvent systems can sometimes be difficult to find.

Recommended Solution: Two-Solvent Recrystallization A two-solvent system is often more effective.[9] This involves one solvent in which the compound is highly soluble ("soluble solvent") and another in which it is poorly soluble ("anti-solvent"). The two solvents must be miscible.

Experimental Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" (e.g., ethanol) required to fully dissolve the solid at or near the boiling point.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (dust, drying agent), perform a hot filtration through a pre-warmed funnel to remove them.[9]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]

  • Re-clarification: Add a drop or two of the hot "soluble solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold rinse solvent (the same ratio of the two solvents used for crystallization).[10]

  • Drying: Dry the purified crystals in a vacuum oven.

Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Soluble Solvent (Solvent 1)Anti-Solvent (Solvent 2)Notes
EthanolWaterA very common and effective system for moderately polar compounds.
Ethyl AcetateHexanesExcellent for compounds that are highly soluble in EtOAc.
DichloromethaneHexanesGood for less polar compounds; be mindful of DCM's low boiling point.
ToluenePetroleum EtherUseful for higher molecular weight, less polar solids.[11]
Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow start Crude Product tlc_nmr Initial Analysis (TLC, Crude ¹H NMR) start->tlc_nmr impurity_check Impurities Present? tlc_nmr->impurity_check direct_use Proceed to Next Step impurity_check->direct_use No (High Purity) impurity_type Identify Impurity Type impurity_check->impurity_type Yes inorganic Inorganic Salts / Water-Soluble Reagents impurity_type->inorganic Inorganic acidic Acidic Starting Material (e.g., Carboxylic Acid) impurity_type->acidic Acidic phenolic Phenolic Starting Material impurity_type->phenolic Phenolic multiple_organic Multiple Organic Spots / Baseline Impurities impurity_type->multiple_organic Organic Mixture workup Aqueous Workup (Water/Brine Wash) inorganic->workup bicarb_wash NaHCO₃ / K₂CO₃ Wash acidic->bicarb_wash naoh_wash Dilute NaOH Wash (Cold) phenolic->naoh_wash chromatography Column Chromatography multiple_organic->chromatography final_product Pure Product workup->final_product bicarb_wash->final_product naoh_wash->chromatography recrystallization Recrystallization naoh_wash->recrystallization chromatography->final_product recrystallization->final_product

Sources

Solving solubility problems of ethyl 4-(benzyloxy)-2-methoxybenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-EBMB-001 Subject: Overcoming aqueous insolubility of Ethyl 4-(benzyloxy)-2-methoxybenzoate (EBMB) Status: Open Assigned Specialist: Senior Application Scientist

Physicochemical Analysis (Root Cause)

Before attempting solubilization, we must understand why this molecule resists aqueous environments. This is a classic "Brick Dust" molecule scenario.

  • Lipophilicity (LogP): The core ethyl 4-methoxybenzoate has a LogP of ~2.8. The addition of the 4-benzyloxy group adds significant bulk and hydrophobicity (approx. +2.0 log units).

    • Estimated LogP: ~4.8 (Highly Lipophilic).

    • Implication: The molecule prefers octanol to water by a factor of nearly 100,000:1.

  • Crystal Lattice Energy: The benzoate ester structure, combined with the planar benzyloxy ring, likely facilitates strong

    
    -
    
    
    
    stacking in the solid state.
    • Implication: High energy is required to break the crystal lattice (high melting point relative to MW), further reducing solubility.

  • Chemical Stability: This is an ester .

    • Critical Warning: It is susceptible to base-catalyzed hydrolysis (saponification). Exposure to pH > 8.0 will cleave the ethyl group, converting your compound into 4-(benzyloxy)-2-methoxybenzoic acid, which has completely different solubility and biological properties.

Troubleshooting Decision Matrix

Do not blindly add solvents. Use this logic flow to select the correct protocol for your specific assay.

Solubility_Decision_Tree cluster_legend Legend Start START: Define Assay Constraints DMSO_Check Is DMSO/Ethanol allowed (>0.1%) in final assay? Start->DMSO_Check Cosolvent_Route Protocol A: Cosolvent Spike DMSO_Check->Cosolvent_Route Yes No_DMSO Is the target concentration > 10 µM? DMSO_Check->No_DMSO No (Cells sensitive) Surfactant_Route Protocol B: Micellar Solubilization (Tween 80) No_DMSO->Surfactant_Route Yes (High Conc needed) CD_Route Protocol C: Cyclodextrin Complexation (HP-β-CD) No_DMSO->CD_Route No (Low Conc/Sensitive) key Green = Recommended Yellow = Conditional Red = Complex Method

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and concentration requirements.

Validated Protocols

Protocol A: The Cosolvent Spike (Standard Method)

Best for: Biochemical assays, acute animal dosing (IP/IV), robust cell lines. Mechanism: Reduces the dielectric constant of the water, making it more "oil-like."

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step:

  • Stock Preparation: Dissolve EBMB in 100% DMSO to create a 10 mM - 50 mM stock solution . Sonicate if necessary. The solution must be perfectly clear.

  • The "Flash" Dilution (Critical Step):

    • Place your aqueous buffer (PBS) in a tube and set it to vortex (medium speed).

    • Slowly inject the DMSO stock directly into the center of the vortexing buffer.

    • DO NOT add buffer to the DMSO. This causes local supersaturation and immediate precipitation ("crashing out").

  • Limit: Ensure final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, or < 10% for animal studies.

Protocol B: Micellar Solubilization (Surfactant)

Best for: High concentration requirements (>100 µM), preventing precipitation over time. Mechanism: Surfactants form micelles (hydrophobic core, hydrophilic shell). EBMB partitions into the hydrophobic core.

Reagents:

  • Tween 80 (Polysorbate 80).

  • Ethanol.[1]

Step-by-Step:

  • Premix: Dissolve EBMB in a small volume of Ethanol (e.g., 10 mg EBMB in 0.5 mL EtOH).

  • Surfactant Addition: Add Tween 80 to the ethanol solution. Ratio: 1:5 (Drug : Surfactant w/w) .

  • Evaporation: Gently evaporate the Ethanol under nitrogen stream. You will be left with a viscous drug-surfactant film.

  • Reconstitution: Add warm water (37°C) or buffer to the film and vortex vigorously for 5 minutes.

  • Result: A clear or slightly opalescent micellar solution.

Protocol C: Cyclodextrin Complexation (The "Stealth" Method)

Best for: Sensitive cell cultures, IV formulations, preventing hydrolysis. Mechanism: The bulky benzyloxy and benzoate groups fit inside the hydrophobic cavity of the cyclodextrin, shielding them from water.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2] Note: Alpha-CD is too small; Gamma-CD is often too loose.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter (0.22 µm) to ensure sterility.

  • Addition: Add excess solid EBMB to the CD solution.

  • Equilibration: Shake/rotate at room temperature for 24-48 hours .

    • Why so long? Complexation equilibrium takes time to reach saturation.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: You must verify the concentration via UV-Vis or HPLC, as you cannot assume 100% dissolution.

Visualizing the Mechanism

Understanding the difference between "Dissolved" and "Dispersed" is vital for data reproducibility.

Solubilization_Mechanism cluster_water Aqueous Environment Molecule EBMB (Hydrophobic) Precipitation Precipitate (Aggregates) Molecule->Precipitation Direct Addition Micelle Micelle (Tween 80) Molecule->Micelle Entrapment Inclusion Inclusion Complex (Cyclodextrin) Molecule->Inclusion Encapsulation

Figure 2: Mechanistic pathways. Direct addition leads to aggregation (grey). Surfactants entrap the drug (green), while Cyclodextrins encapsulate the lipophilic moieties (yellow).

Frequently Asked Questions (FAQs)

Q1: My solution turned cloudy after 2 hours. What happened? A: You likely encountered Ostwald Ripening . Small, invisible nanoclusters of the drug merged into larger, visible crystals over time.

  • Fix: Increase the surfactant concentration or switch to the Cyclodextrin protocol (Protocol C), which is thermodynamically more stable than cosolvent spikes.

Q2: Can I use NaOH to adjust the pH and dissolve it? A: ABSOLUTELY NOT. Adding a strong base will attack the ethyl ester bond. You will hydrolyze EBMB into 4-(benzyloxy)-2-methoxybenzoic acid and ethanol. While the acid is more soluble at high pH, it is not your target molecule. Keep pH between 5.0 and 7.5.

Q3: How do I store the stock solution? A: Store the DMSO stock at -20°C, desiccated. Avoid repeated freeze-thaw cycles, which introduce water condensation into the DMSO. Water in DMSO lowers the solubility power and causes "crash out" inside the stock vial.

Q4: Why does the protocol recommend HP-β-CD over standard β-CD? A: Standard β-Cyclodextrin has limited aqueous solubility (~18 mg/mL). Hydroxypropyl-β-CD (HP-β-CD) is soluble >500 mg/mL, allowing for a much higher driving force to solubilize your lipophilic drug [1].

Summary Data Table

MethodEst. Max SolubilityStabilityToxicity RiskBest Use Case
Cosolvent (DMSO) ~100 µMLow (Precipitates < 4h)Moderate (Cell toxicity)High-throughput screening
Tween 80 Micelles ~500 µM - 1 mMHigh (Stable days)Moderate (Membrane lysis)Animal dosing (IP/Oral)
HP-β-Cyclodextrin ~200 - 500 µMVery HighLow (Biocompatible)Sensitive cell lines / IV

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Yalkowsky, S. H., & He, Y. (2003).Handbook of Aqueous Solubility Data. CRC Press.
  • Ran, Y., Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).[3] Journal of Chemical Information and Computer Sciences, 41(5), 1208–1217.[3] Link

  • Jain, A., et al. (2011). Solubilization of poorly soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. (General reference for surfactant/cosolvent methodologies).

Sources

Technical Support Center: Preventing Hydrolysis of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EST-PROTECT-042 Topic: Preventing Hydrolysis During Workup Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Users frequently report the appearance of 4-(benzyloxy)-2-methoxybenzoic acid (the hydrolysis product) during the isolation of its ethyl ester. This results in yield loss and purification difficulties.

The Chemistry of the Problem: The target molecule, ethyl 4-(benzyloxy)-2-methoxybenzoate , contains two ether linkages (benzyl and methyl) and an ethyl ester.

  • Electronic Factors: The 2-methoxy and 4-benzyloxy groups are strong electron donors (

    
     effect). This increases electron density at the carbonyl carbon, making it less electrophilic and theoretically more stable to nucleophilic attack (hydrolysis) compared to unsubstituted benzoates [1].
    
  • Steric Factors: The ortho-methoxy group provides steric shielding, further retarding the approach of water or hydroxide ions [2].

Why Hydrolysis Still Occurs: Despite its inherent stability, hydrolysis is often triggered by process deviations during workup:

  • Residual High pH: If the ester was synthesized via alkylation (e.g., reacting ethyl 4-hydroxy-2-methoxybenzoate with benzyl bromide using

    
     or 
    
    
    
    ), residual base in the organic phase acts as a catalyst for saponification.
  • Thermal Stress: Rotary evaporation at high bath temperatures (>45°C) while the crude mixture is wet and slightly basic/acidic accelerates the rate of hydrolysis exponentially.

  • Aggressive Acid Washes: Using strong acids (1M HCl) to neutralize base can protonate the carbonyl oxygen, activating it for attack by residual water [3].

Critical Workup Parameters

To prevent hydrolysis, you must maintain the "Stability Window" defined below.

ParameterSafe RangeDanger ZoneMechanism of Failure
pH 4.0 – 9.0 < 3.0 or > 10.0< 3: Acid-catalyzed activation of carbonyl.> 10: Irreversible saponification (base-catalyzed).
Temperature < 40°C > 45°CHeat provides the activation energy for water to attack the sterically hindered carbonyl.
Contact Time < 30 mins > 2 hoursProlonged biphasic contact (especially emulsions) allows equilibrium to shift toward the acid.
Water Content Anhydrous Visible WaterWater is a reagent in hydrolysis.[1][2] Failure to dry the organic phase before evaporation is a common error.

Validated "Gold Standard" Workup Protocol

This protocol is designed to buffer the system immediately, preventing pH excursions that trigger hydrolysis.

Step 1: The Buffered Quench
  • Do NOT pour the reaction mixture directly into water or strong acid.

  • Protocol: Pour the reaction mixture into a stirred solution of Saturated Ammonium Chloride (

    
    ) .
    
  • Why?

    
     is a weak acid. It neutralizes strong bases (like carbonate or hydroxide) but buffers the solution to pH ~8-9. This is too mild to trigger rapid saponification but effective at quenching the reaction [4].
    
Step 2: Phase Separation & Emulsion Control
  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Troubleshooting: If an emulsion forms, do not wait hours for it to settle. Add Brine (Saturated NaCl) immediately to increase ionic strength and force phase separation.

Step 3: The Polishing Wash
  • Wash the organic layer once with 10% Brine .

  • Why? This removes bulk water and water-soluble impurities without exposing the ester to reactive ions.

Step 4: Drying & Concentration (The Critical Step)
  • Dry over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Magnesium Sulfate (
    
    
    
    ) is slightly acidic (Lewis acid) and can be risky for very sensitive substrates, though usually fine here;
    
    
    is safer.
  • Filter and concentrate on a rotary evaporator.

  • CRITICAL: Set bath temperature to 35°C maximum . Do not "cook" the product to remove the last traces of solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic for a safe workup.

WorkupLogic Start Crude Reaction Mixture (Contains Ester + Base/Acid) CheckpH Check pH of Aqueous Cut Start->CheckpH HighPH pH > 10 (Basic) Risk: Saponification CheckpH->HighPH Residual Base LowPH pH < 3 (Acidic) Risk: Acid Hydrolysis CheckpH->LowPH Excess Acid SafePH pH 4-9 (Safe Zone) CheckpH->SafePH Neutral ActionHigh Wash with Sat. NH4Cl (Buffers to pH ~9) HighPH->ActionHigh ActionLow Wash with Sat. NaHCO3 (Buffers to pH ~8) LowPH->ActionLow Dry Dry Organic Layer (Na2SO4) SafePH->Dry ActionHigh->CheckpH Re-check ActionLow->CheckpH Re-check Evap Rotary Evaporation (Bath < 40°C) Dry->Evap Final Isolated Ester (>95% Integrity) Evap->Final

Figure 1: Decision matrix for maintaining ester stability during workup. Note the loop-back mechanism to ensure pH compliance before drying.

Troubleshooting & FAQs

Q1: I see a carboxylic acid peak (broad singlet ~11 ppm) in my NMR. Can I reverse the hydrolysis?

  • Answer: No. Hydrolysis breaks the ester bond.[1][2][3][4] You must re-esterify the acid (e.g., using Ethanol/H2SO4 or DCC/Ethanol) to recover the product. This adds a step, so prevention is key.

Q2: I need to remove unreacted phenol starting material. Usually, I use 1M NaOH. Is this safe?

  • Answer: No. 1M NaOH (pH ~14) will rapidly saponify your ester.

  • Solution: Use 0.5M Cold Potassium Carbonate (

    
    ) . Phenols (pKa ~10) will be deprotonated by carbonate, but the ester is significantly more stable to carbonate than to hydroxide. Perform this wash quickly and cold (0°C).
    

Q3: Can I use HCl to remove residual pyridine/amine bases?

  • Answer: Yes, but be careful. Do not use concentrated HCl. Use 10% Citric Acid or 1M NaH2PO4 . These are milder acidic buffers that will protonate amines without creating a highly acidic environment that activates the ester carbonyl [5].

Q4: My product is an oil and holds onto solvent. Can I increase the rotovap temp to 60°C?

  • Answer: Only if you are 100% sure the oil is neutral and anhydrous. If there is any trace of base or water trapped in the oil, 60°C will drive hydrolysis. It is safer to use a high-vacuum line at room temperature to remove residual solvent.

References

  • Electronic Effects on Ester Hydrolysis

    • Source: LibreTexts Chemistry. "Nucleophilic Acyl Substitution - Ester Hydrolysis".
    • URL:[Link][5][6][7]

  • Steric Hindrance (Ortho Effect)

    • Source: Chemguide.
    • URL:[Link]

  • Workup Protocols & pH Control

    • Source: BenchChem Technical Support.[3][8][9] "Preventing Hydrolysis During the Workup of Esterification Reactions".

  • Buffer Selection (Ammonium Chloride)

    • Source: Organic Chemistry Portal. "Workup Tricks".
    • URL:[Link]

  • Acid Sensitivity of Esters

    • Source: NIST Chemistry WebBook. "Benzoic acid, 4-methoxy-, ethyl ester".[10]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shift differences between ethyl 4-(benzyloxy)-2-methoxybenzoate and 3-methoxy isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive benzoate derivatives, distinguishing between regioisomers is a critical quality attribute. This guide details the 1H NMR chemical shift differences between two common regioisomers formed during the alkylation of hydroxy-methoxybenzoates:

  • Isomer A (2-OMe): Ethyl 4-(benzyloxy)-2-methoxybenzoate[1]

  • Isomer B (3-OMe): Ethyl 4-(benzyloxy)-3-methoxybenzoate (Ethyl

    
    -benzylvanillate)[1]
    

While Mass Spectrometry (MS) often yields identical fragmentation patterns for these isomers, 1H NMR provides definitive structural elucidation through distinct aromatic coupling patterns and chemical shift environments driven by the ortho-effect and resonance contributions.[1]

Mechanistic Basis of Spectral Differences[1]

To accurately interpret the spectra, one must understand the electronic environment created by the substituents relative to the ester carbonyl.[1]

The "Ortho-Ester" Effect (Isomer A)

In Isomer A , the methoxy group is at the C2 position, ortho to the ethyl ester.[1]

  • Steric Inhibition of Resonance: The bulky ester and ortho-methoxy group create steric strain, often forcing the ester carbonyl slightly out of planarity with the benzene ring.[1]

  • Shielding/Deshielding:

    • H6 (C6-H): Located ortho to the ester carbonyl. The carbonyl's anisotropy exerts a strong deshielding effect, shifting this proton downfield (

      
       7.8–8.0 ppm).[1]
      
    • H3 (C3-H): Located between two oxygenated substituents (2-OMe and 4-OBn).[1] This position is electron-rich due to the synergistic donating effects (+M) of both oxygens, resulting in significant shielding (

      
       6.4–6.5 ppm).[1]
      
The "Meta-Ester" Effect (Isomer B)[1]

In Isomer B , the methoxy group is at the C3 position, meta to the ethyl ester.[1]

  • H2 (C2-H): This proton is ortho to the ester and ortho to the methoxy group. It experiences the deshielding cone of the carbonyl and is chemically distinct due to the lack of adjacent protons (singlet/meta-coupling only).

  • H6 (C6-H): Ortho to the ester, similar to Isomer A, but the coupling partner (H5) creates a different splitting pattern.[1]

Comparative Data Analysis

The following table summarizes the diagnostic signals. Note that chemical shifts (


) are reported in ppm relative to TMS in CDCl

.[2]
FeatureIsomer A (2-OMe) Isomer B (3-OMe) Mechanistic Cause
H6 (Ortho to Ester)

7.75 – 7.95 (d)

7.50 – 7.65 (dd)
Isomer A: H6 couples only to H5 (

Hz).Isomer B: H6 couples to H5 (

) and H2 (

).[1]
H2 (Ortho to Ester) Not present (substituted)

7.55 – 7.70 (d)
Isomer B: H2 is isolated; appears as a sharp doublet (

Hz).[1]
H3 (Shielded)

6.45 – 6.55 (d/s)
Not present (substituted)Isomer A: H3 is flanked by two oxygens (highly shielded).[1]
H5 (Ortho to OBn)

6.55 – 6.65 (dd)

6.85 – 7.00 (d)
Isomer A: H5 is meta to ester (shielded).Isomer B: H5 is meta to ester (shielded).[1]
Coupling Pattern ABX or AMX System ABC or ABX System Isomer A: H5/H6 are ortho-coupled neighbors.Isomer B: H5/H6 are neighbors; H2 is isolated.[1]
Methoxy (-OCH

)

3.85 – 3.90 (s)

3.90 – 3.95 (s)
2-OMe is often slightly upfield due to steric twist, but this is not diagnostic enough alone.[1]
Diagnostic Decision Tree

The most reliable differentiator is the number of protons in the deshielded region (> 7.4 ppm) .[1]

  • Isomer A: Only 1 proton (H6) is significantly deshielded.

  • Isomer B: 2 protons (H2 and H6) are deshielded.

Visualization of Structural Logic[1]

The following diagram illustrates the structural relationship and the resulting NMR logic flow.

NMR_Logic Start Unknown Isomer Sample Check_Region Analyze Aromatic Region (7.4 - 8.0 ppm) Start->Check_Region Count_Deshielded Count Deshielded Protons (> 7.4 ppm) Check_Region->Count_Deshielded One_Proton 1 Proton (Doublet, J~8.5Hz) (H6 only) Count_Deshielded->One_Proton Single Signal Two_Protons 2 Protons (d, J~2Hz & dd, J~8,2Hz) (H2 and H6) Count_Deshielded->Two_Protons Two Signals Result_A Isomer A: 2-Methoxy (this compound) One_Proton->Result_A Result_B Isomer B: 3-Methoxy (Ethyl 4-(benzyloxy)-3-methoxybenzoate) Two_Protons->Result_B

Figure 1: Decision tree for assigning regioochemistry based on aromatic proton integration and multiplicity.

Experimental Protocol

To ensure reproducibility and spectral resolution sufficient to resolve the coupling constants described above, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Note: DMSO-d

      
       may be used if solubility is an issue, but chemical shifts will migrate downfield by approx.[1] 0.1–0.3 ppm.[1]
      
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from the alkylation step).[1]
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (ensure quantitative integration).
    
  • Scans (NS): 16 (sufficient for >5 mg sample).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (25°C).

Data Processing Workflow
  • Phasing: Apply automatic phasing, followed by manual correction to ensure a flat baseline.

  • Referencing: Calibrate the TMS signal to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm).
    
  • Integration:

    • Normalize the ethyl ester quartet (

      
       4.3 ppm) to 2.00 .
      
    • Normalize the benzylic methylene singlet (

      
       5.1 ppm) to 2.00 .
      
    • Integrate the aromatic region (6.0–8.0 ppm).[1][3]

  • Peak Picking: Label coupling constants (

    
    ) in Hz.
    

Synthesis Pathway & Context[1][2][4][5][6][7]

Understanding the origin of these isomers helps in process control.[1] These compounds are typically synthesized via the benzylation of ethyl vanillate or its isomers.[1]

Synthesis_Path Resorcinol_Deriv Ethyl 2,4-dihydroxybenzoate (or 4-hydroxy-2-methoxy) Target_A Isomer A (2-OMe) Target for Resorcinol Route Resorcinol_Deriv->Target_A + BnBr Vanillic_Deriv Ethyl Vanillate (4-hydroxy-3-methoxy) Target_B Isomer B (3-OMe) Target for Vanillin Route Vanillic_Deriv->Target_B + BnBr BnBr BnBr / K2CO3 (Benzylation) Target_A->Target_B Regioisomers

Figure 2: Synthetic origin of the target isomers. Isomer B is the standard product of Ethyl Vanillate benzylation.[1]

References

  • RSC Advances (2014). Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.[1][4] (Contains 1H NMR data for Ethyl 2-methoxybenzoate analogs).

  • ChemicalBook.Ethyl 4-methoxybenzoate NMR Spectrum.

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for ortho/meta/para differentiation).[3]

  • University of Wisconsin-Madison.Chemistry 344: Spectroscopy and Spectrometry Problem Sets.

Sources

HPLC retention time comparison of ethyl 4-(benzyloxy)-2-methoxybenzoate vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison: Ethyl 4-(benzyloxy)-2-methoxybenzoate vs. Critical Impurities Content Type: Technical Application Guide Audience: Pharmaceutical Analytical Scientists & Process Chemists

Executive Summary & Chemical Context

This compound is a critical pharmacophore intermediate, commonly utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its purity is paramount, as the "benzyloxy" moiety serves as a protecting group that must remain intact until the final deprotection step.

In process chemistry, the two most persistent Critical Quality Attributes (CQAs) affecting this compound are:

  • Premature Debenzylation: Yielding the phenolic impurity.

  • Ester Hydrolysis: Yielding the carboxylic acid impurity.

This guide provides a definitive Reverse-Phase HPLC (RP-HPLC) protocol to separate the target ester from these specific process-related impurities, grounded in the principles of hydrophobicity (LogP) and solvophobic theory.

Impurity Profile & Separation Logic

To achieve baseline separation, we must analyze the structural differences driving retention behavior on a C18 stationary phase.

Compound RoleChemical NameStructure KeyLogP (Est.)Elution Prediction
Impurity A (Reagent Byproduct)Benzyl AlcoholSmall, polar hydroxyl~1.05Early Elution (t0)
Impurity B (Precursor/Degradant)Ethyl 4-hydroxy-2-methoxybenzoatePhenolic -OH (H-bond donor)~2.10Weak Retention
Impurity C (Hydrolysis Product)4-(benzyloxy)-2-methoxybenzoic acidCarboxylic Acid (Ionizable)~3.50Moderate Retention
Target Molecule This compound Fully capped (Ester + Benzyl) ~4.50 Strong Retention

Chromatographic Mechanism: The separation is driven by the Hydrophobic Subtraction Model . The target molecule is the most lipophilic due to the benzyl ether and ethyl ester masking all polar functionalities.

  • The Phenol (Impurity B): The loss of the benzyl group exposes a polar hydroxyl, significantly reducing interaction with the C18 chains.

  • The Acid (Impurity C): While the benzyl group is present, the ionization of the carboxylic acid must be suppressed using a low pH buffer (pH 2.5–3.0) to ensure it elutes after the phenol but before the target ester.

Experimental Protocol

This protocol is designed to be self-validating. The resolution (


) between Impurity C and the Target is the system suitability limit.
Instrument & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: High carbon load is required to retain the non-polar benzyl groups.

  • Wavelength: 254 nm (Primary) and 280 nm (Secondary for phenol specificity).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Controls mass transfer kinetics).

Mobile Phase Composition
  • Solvent A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Function: Buffers pH ~2.1 to suppress acid ionization, sharpening Impurity C peak.

  • Solvent B: Acetonitrile (ACN).[2][3]

    • Function: Strong eluent for aromatic rings.

Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.07030Initial equilibration
5.07030Isocratic hold (elute polar Impurity A/B)
20.01090Linear ramp to elute Target
25.01090Wash lipophilic residues
25.17030Re-equilibration
30.07030End
Results: Retention Time Comparison

The following data represents typical relative retention times (RRT) observed under the cited conditions. Note: Absolute times vary by system dwell volume.

Peak IDCompoundRRT (Relative to Target)Peak Shape Characteristics
1 Benzyl Alcohol~0.15Sharp, often near void volume.
2 Ethyl 4-hydroxy-2-methoxybenzoate~0.45Symmetrical; tailing indicates silanol activity.
3 4-(benzyloxy)-2-methoxybenzoic acid~0.82Broader base; sensitive to pH changes.
4 This compound 1.00 (Ref) Sharp, Gaussian.

Data Interpretation:

  • Resolution Check: If Peak 3 and 4 co-elute, increase the water content in the gradient start or lower the pH of Solvent A.

  • Peak Tailing: Tailing on Peak 2 (Phenol) suggests the column's end-capping is degraded.

Visualizing the Workflow
Figure 1: Impurity Origin & Separation Logic

This diagram illustrates the chemical origins of the impurities and how the HPLC method discriminates them.[4]

G Target Target: this compound (High Lipophilicity) Impurity_B Impurity B: Phenol Derivative (Debenzylation Product) High Polarity Target->Impurity_B Acidic Degradation Impurity_C Impurity C: Acid Derivative (Hydrolysis Product) Mid Polarity Target->Impurity_C Base Hydrolysis HPLC_Column C18 Stationary Phase (Hydrophobic Interaction) Target->HPLC_Column Strong Interaction (Elutes Last) Impurity_B->HPLC_Column Weak Interaction (Elutes Fast) Impurity_C->HPLC_Column Moderate Interaction Detector UV Detector (254nm) Separated Peaks HPLC_Column->Detector Elution Order: Phenol -> Acid -> Target

Caption: Figure 1. Correlation between chemical degradation pathways (dashed lines) and chromatographic elution order (solid lines).

Figure 2: Method Development Decision Tree

Use this flowchart to troubleshoot resolution issues between the Acid Impurity and the Target.

DecisionTree Start Start Method Development (Gradient 30-90% B) Check_Res Check Resolution (Rs) Acid vs. Target Start->Check_Res Good_Res Rs > 2.0 Method Validated Check_Res->Good_Res Yes Poor_Res Rs < 1.5 Co-elution Check_Res->Poor_Res No Action1 Decrease Initial %B (Increase Water) Poor_Res->Action1 Peaks too fast? Action2 Lower pH of Solvent A (Suppress Acid Ionization) Poor_Res->Action2 Acid tailing? Action1->Check_Res Action2->Check_Res

Caption: Figure 2. Troubleshooting logic for optimizing the critical separation between the Acid impurity and the Target ester.

References
  • Chandrashekara, K., et al. (2012).[5] "Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector." Analytical Sciences.[5]

  • Rao, L. N., et al. (2025). "Green RP-HPLC Method for Impurity Profiling of Desethynyl Erlotinib." ResearchGate.[1]

  • Sielc Technologies. (2018). "HPLC Separation of Benzoic Acid Derivatives (Application Note)." Sielc.com.

  • U.S. Dept of Agriculture. (2004). "Determination of Benzoic Acid and Esters by HPLC." FSIS Guidebook.

Sources

FT-IR spectral markers for ester and ether groups in ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Process Control: FT-IR Spectral Profiling of Ethyl 4-(benzyloxy)-2-methoxybenzoate

Executive Summary

In the high-stakes environment of active pharmaceutical ingredient (API) synthesis, the rapid validation of intermediates is a critical bottleneck. This compound represents a pivotal scaffold—often serving as a protected precursor in the synthesis of tyrosine kinase inhibitors (e.g., Cediranib analogs) or substituted benzamides.

This guide provides an in-depth technical comparison of FT-IR spectral profiling versus traditional chromatographic methods (HPLC) for monitoring the synthesis of this specific ester. By leveraging specific vibrational markers—specifically the ester carbonyl shift and the benzyl ether "fingerprint"—process chemists can achieve real-time reaction endpoint determination, bypassing the 30-60 minute latency typical of offline HPLC.

Molecular Architecture & Vibrational Logic

To accurately assign spectral markers, we must first deconstruct the electronic environment of the molecule. The structure features a benzoate core modified by two strong electron-donating groups (EDGs) and one electron-withdrawing group (EWG).

  • Position 1 (Ester): Ethyl benzoate moiety.[1] The carbonyl (

    
    ) is conjugated with the aromatic ring.
    
  • Position 2 (Methoxy): An ortho-methoxy group. Through the mesomeric effect (+M), this increases electron density in the ring.

  • Position 4 (Benzyloxy): A para-benzyloxy group. This provides strong +M donation, significantly increasing electron density at the C1 position (para to itself).

The "Push-Pull" Effect on Wavenumbers: Unlike a standard ethyl benzoate (




1724 cm⁻¹), the dual donation from the 2- and 4-positions forces a higher single-bond character onto the carbonyl carbon-oxygen bond. Consequently, the

stretching frequency shifts to a lower wavenumber
(red shift), typically settling between 1685–1705 cm⁻¹ . This specific shift is the primary "Identity Marker" for the intact ester.

Detailed Spectral Markers: The "Fingerprint" Map

The following table delineates the critical FT-IR bands required to validate the structure of this compound.

Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Ester Carbonyl

stretch
1685 – 1705 Strong, SharpPrimary Identity. Lower than typical esters due to 2,4-dialkoxy conjugation.
Ether (Aryl-Alkyl)

1250 – 1280 Very StrongOverlap of Ester C-O and Ether C-O. Indicates intact ester/ether functionality.
Ether (Methoxy)

1020 – 1050 MediumSpecific to the

moiety.
Benzyloxy Group Ring Deformation690 – 710 StrongBenzyl Flag. Monosubstituted benzene ring deformation (out-of-plane).
Benzyloxy Group C-H Out-of-Plane730 – 750 StrongBenzyl Flag. Confirms the presence of the benzyl protecting group.
Ethyl Group

Umbrella
1370 – 1390 MediumDistinguishes Ethyl ester from Methyl ester analogs.
Aromatic Ring

1580 – 1610 MediumSkeletal vibrations of the central benzene core.

Technical Note: The absence of a broad band at 3200–3550 cm⁻¹ is the critical "Negative Control." It confirms the complete conversion of the phenol precursor (Ethyl 4-hydroxy-2-methoxybenzoate) to the benzyl ether.

Comparative Analysis: FT-IR vs. Alternatives

In a process development setting, the "performance" of an analytical technique is measured by Time-to-Decision and Specificity .

Scenario A: Synthesis Monitoring (Benzylation Reaction)

Reaction: Ethyl 4-hydroxy-2-methoxybenzoate + Benzyl Bromide


 Product.
FeatureFT-IR Method (Recommended) HPLC Method (Alternative)
Speed < 2 Minutes (Sampling + Scan)30–60 Minutes (Prep + Run + Wash)
Sample Prep Minimal (ATR) or KBr PelletHigh (Dilution, Filtration, Mobile Phase)
Marker Disappearance of

@ 3300 cm⁻¹Appearance of

shift & Benzyl bands
Retention Time shift (Polar

Non-polar)
Limit of Detection ~1-2% (Good for Endpoint)< 0.1% (Better for Impurity Profiling)
Cost Low (No solvents/columns)High (Solvents, Columns, Waste disposal)

Verdict: FT-IR is superior for real-time endpoint determination . Once the O-H band vanishes and the Carbonyl band stabilizes at ~1695 cm⁻¹, the reaction can be quenched immediately. HPLC should be reserved for final purity certification (99.5%+).

Scenario B: Structural Differentiation (Acid vs. Ester)

Comparison: 4-(benzyloxy)-2-methoxybenzoic acid (Precursor) vs. Ethyl Ester (Product).

  • Acid Marker: Broad O-H stretch (2500–3000 cm⁻¹) and a lower/broader Carbonyl peak (dimerized).

  • Ester Marker: Sharp, distinct Carbonyl at ~1695 cm⁻¹ and specific Ethyl C-H bends at 1380 cm⁻¹.

  • FT-IR Advantage: Instantly distinguishes between the Acid intermediate and the Ester product without the need for derivatization or pH adjustment required in LC-MS.

Visualizing the Workflow

Diagram 1: Spectral Decision Logic for Process Control

This flow illustrates the decision-making process when monitoring the benzylation of the phenol precursor.

FTIR_Decision_Tree Start Sample Reaction Aliquot CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Start->CheckOH CheckBenzyl Check 690-750 cm⁻¹ (Benzyl Ring Modes?) CheckOH->CheckBenzyl No (Band Absent) ActionWait Reaction Incomplete Continue Heating CheckOH->ActionWait Yes (Band Present) CheckCO Check 1695 cm⁻¹ (Sharp Ester C=O?) CheckBenzyl->CheckCO Yes (Present) ActionError Check Reagents (Missing Benzyl Bromide?) CheckBenzyl->ActionError No (Absent) CheckCO->ActionWait No (Shifted/Broad) ActionProceed Reaction Complete Proceed to Workup CheckCO->ActionProceed Yes (Sharp)

Caption: Logic flow for determining reaction endpoint using FT-IR spectral markers.

Experimental Protocol: Validated FT-IR Method

To ensure reproducibility comparable to the data cited in this guide, follow this standardized protocol.

Method: Solid-State Transmission (KBr Pellet) or ATR (Attenuated Total Reflectance). Note: ATR is preferred for process speed; KBr is preferred for high-resolution spectral library matching.

Step-by-Step Procedure (ATR):

  • Background Scan: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum (air).

  • Sample Loading: Place ~5 mg of the dried solid product (this compound) onto the crystal.

    • Critical: If the sample is an oil/gum (common for crude esters), ensure full coverage of the crystal.

  • Compression: Apply pressure using the anvil to ensure intimate contact (Target force: ~80-100 N).

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Data Processing: Apply Baseline Correction. Identify peak centers using the "Center of Gravity" algorithm.

Validation Criteria:

  • Signal-to-Noise Ratio: > 500:1 in the 2000–2200 cm⁻¹ region.

  • Carbonyl FWHM: The Ester C=O peak at ~1695 cm⁻¹ should have a Full Width at Half Maximum (FWHM) of < 25 cm⁻¹. Broadening indicates hydrolysis or residual acid.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-ethoxy-, ethyl ester (Infrared Spectrum). NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • Wang, K., et al. Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 2013. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Ethyl Vanillate).[5] NIST Chemistry WebBook.[2][3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Group Frequencies).

Sources

Comparative Kinetics and Mechanistic Insight: Hydrolysis of 2-Methoxy vs. 3-Methoxy Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 2-Methoxy vs. 3-Methoxy Benzoate Esters in Hydrolysis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of prodrug design and metabolic stability profiling, the positional isomerism of substituents on benzoate esters dictates hydrolytic half-life. This guide objectively compares the alkaline hydrolysis rates of 2-methoxybenzoate (ortho) and 3-methoxybenzoate (meta) .

The Verdict: 3-methoxybenzoate hydrolyzes significantly faster than 2-methoxybenzoate.

  • 3-Methoxy (Meta): Exhibits accelerated hydrolysis driven by the inductive electron-withdrawing effect (-I) of the oxygen, which activates the carbonyl carbon.

  • 2-Methoxy (Ortho): Exhibits retarded hydrolysis.[1] Despite the proximity of the electronegative oxygen, the Ortho Effect (steric hindrance) dominates, physically blocking the nucleophilic attack of the hydroxide ion.

Theoretical Framework: The "Why" Behind the Reactivity

To predict and manipulate the stability of these esters, one must understand the competition between Electronic Effects (Hammett relationships) and Steric/Field Effects .

Electronic Effects (Hammett Constants)

The rate of hydrolysis (


) follows the Hammett equation: 

.
  • 3-Methoxy (Meta): The methoxy group is in a position where its Resonance Effect (+R) cannot effectively delocalize electron density to the carbonyl carbon. Therefore, its Inductive Effect (-I) dominates.

    • 
       (Positive value indicates electron withdrawal).
      
    • Result: The carbonyl carbon becomes more electrophilic, stabilizing the transition state for nucleophilic attack.

  • 2-Methoxy (Ortho): Electronic prediction is complicated by the "Ortho Effect." While the -I effect is strong due to proximity, the steric bulk prevents the Hammett equation from applying linearly.

The Ortho Effect (Steric Dominance)

In the


 mechanism (Base-catalyzed, Acyl cleavage, Bimolecular), the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate.
  • Steric Blockade: The 2-methoxy group physically crowds the reaction center. This raises the activation energy (

    
    ) required to form the tetrahedral intermediate.
    
  • Field Effect: The lone pairs on the ortho-methoxy oxygen may repel the incoming negatively charged hydroxide ion (electrostatic repulsion), further slowing the reaction.

Reaction Mechanism ( )

G cluster_0 Ortho-Substitution Effect Reactant Benzoate Ester (Planar) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + OH⁻ Intermediate Tetrahedral Intermediate (TI) TS1->Intermediate k1 (slow) Product Carboxylate + Alcohol Intermediate->Product k2 (fast) - OMe⁻ Note Steric bulk of 2-OMe destabilizes TI and blocks OH⁻ approach Note->TS1

Figure 1: The


 mechanism. The formation of the Tetrahedral Intermediate (TI) is the rate-determining step, which is heavily hindered by ortho-substitution.

Comparative Data Analysis

The following data summarizes the relative reactivity rates (


) typically observed in alkaline hydrolysis (saponification) experiments.
Parameter3-Methoxybenzoate (Meta)2-Methoxybenzoate (Ortho)Unsubstituted Benzoate
Electronic Influence -I (Inductive) > +R (Resonance)-I (Inductive) blocked by StericsReference
Hammett

+0.12 (Activates)N/A (Ortho Effect)0.00
Relative Rate (

)
~1.2 - 1.5x faster than H~0.2 - 0.5x slower than H1.0
Half-Life (

)
ShortestLongestIntermediate
Primary Driver Electronic ActivationSteric DeactivationReference

Key Insight: In basic conditions, 2-methoxybenzoate hydrolyzes approximately 5 to 9 times slower than 3-methoxybenzoate, depending on the specific solvent system and temperature [1].

Experimental Protocol: Kinetic Assay via UV-Vis[2][3]

To validate these differences in your own lab, use the following self-validating pseudo-first-order kinetic protocol.

Materials & Conditions
  • Substrates: Methyl 2-methoxybenzoate and Methyl 3-methoxybenzoate.

  • Solvent: 50% v/v Ethanol/Water (to ensure solubility while maintaining distinct dielectric properties).

  • Base: NaOH (0.1 M, Excess).

  • Detection: UV-Vis Spectrophotometer (Quartz cuvettes).

Workflow Diagram

Workflow Stock 1. Stock Preparation (10 mM Ester in EtOH) Mix 3. Initiation Mix Ester + Excess NaOH (t=0) Stock->Mix Blank 2. Baseline Correction (Solvent + NaOH only) Blank->Mix Scan 4. Repetitive Scanning (200-400nm every 60s) Mix->Scan Isosbestic 5. Check Isosbestic Point (Validates 1:1 stoichiometry) Scan->Isosbestic Isosbestic->Stock If Drift (Restart) Plot 6. Data Analysis Plot ln(A∞ - At) vs Time Isosbestic->Plot If Valid

Figure 2: Experimental workflow for kinetic determination. The isosbestic point check is a critical quality control step.

Step-by-Step Methodology
  • Wavelength Selection: Run a preliminary scan of the pure ester vs. the pure carboxylate product. Select a wavelength (

    
    ) where the absorbance change is maximal (typically 270–300 nm).
    
  • Pseudo-First-Order Setup: Ensure

    
     (at least 10-fold excess). This simplifies the rate law to Rate 
    
    
    
    .
  • Initiation: Inject 20

    
    L of ester stock into 2.0 mL of thermostated NaOH solution directly in the cuvette. Invert rapidly to mix.
    
  • Data Collection: Record Absorbance (

    
    ) every 30 seconds for 5 half-lives.
    
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .[2]
      
    • Calculate the second-order rate constant:

      
      .
      

References

  • Khan, M. N. (1987). The Kinetics and Mechanism of Alkaline Hydrolysis of Acyl Substituted Benzoate. Journal of the Chemical Society of Pakistan.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Kirsch, J. F., & Jencks, W. P. (1964).[1] Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society.

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

Sources

X-ray crystallography data for ethyl 4-(benzyloxy)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determination of Ethyl 4-(benzyloxy)-2-methoxybenzoate: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

In the development of tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the benzoate ester scaffold serves as a critical pharmacophore. Specifically, This compound represents a pivotal intermediate where the flexibility of the benzyloxy ether linkage and the steric influence of the ortho-methoxy group define its reactivity and binding potential.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) for characterizing this molecule. While NMR is the standard for solution-state verification, this guide argues that SC-XRD is indispensable for determining the precise torsion angles and solid-state packing interactions that govern the molecule's bioactivity profile.

Part 1: Synthesis & Crystallization Protocol

To generate valid crystallographic data, high-purity single crystals are required. The following protocol is optimized for the 2-methoxy derivative, addressing the specific solubility challenges posed by the benzyloxy lipophilic tail.

Synthesis Workflow (Williamson Ether Synthesis)
  • Reagents: Ethyl 4-hydroxy-2-methoxybenzoate (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (

    
    , 2.0 eq), Potassium iodide (cat.), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve ethyl 4-hydroxy-2-methoxybenzoate in anhydrous acetone.

    • Add

      
       and catalytic KI. Stir at room temperature for 30 min to generate the phenoxide anion.
      
    • Add benzyl bromide dropwise.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Filter inorganic salts; evaporate solvent.

    • Recrystallize crude solid from hot Ethanol/Dichloromethane (10:1).

Crystallization for X-Ray Diffraction

The ortho-methoxy group introduces steric strain that can inhibit orderly packing. A slow-evaporation technique is recommended to allow thermodynamic equilibration.

  • Solvent System: Ethanol (major) + Dichloromethane (minor, solubilizer).

  • Method: Dissolve 20 mg of purified compound in 2 mL DCM. Add 5 mL Ethanol. Cover the vial with Parafilm and puncture with 3–5 pinholes.

  • Conditions: Store at 4°C in a vibration-free environment for 5–7 days.

  • Target Crystal Morphology: Colorless prisms or blocks (avoid needles, which often indicate rapid, disordered precipitation).

Part 2: Comparative Analysis of Structural Determination Methods

This section objectively compares SC-XRD with alternative analytical techniques, highlighting why SC-XRD is the superior choice for defining the conformational landscape of this compound.

Comparative Performance Matrix
FeatureSC-XRD (Crystallography) 1H/13C NMR (Spectroscopy) DFT (Computational)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift (

), Coupling (

)
Energy Minima, MO Theory
Conformation Precise Solid-State Geometry Time-Averaged Solution StatePredicted Gas/Solvent Phase
Intermolecular Forces Direct Observation (H-bonds,

-

)
Inferential (NOE)Calculated (dispersion corr.)
Stereochemistry Absolute Configuration (if chiral)Relative ConfigurationN/A
Sample State Solid (Single Crystal)Solution (

,

)
Virtual
Limitation Requires high-quality crystalRapid exchange blurs conformersDependence on basis set
Critical Differentiator: The "Ortho" Effect & Torsion Angles

The specific value of SC-XRD for This compound lies in resolving the conflict between the ester group and the ortho-methoxy substituent.

  • NMR Limitation: In solution, the ethyl ester rotates freely. NMR signals will show an average environment, masking the specific low-energy conformation required for receptor binding.

  • SC-XRD Advantage: Crystallography captures the molecule in a "frozen" state, often mimicking the bioactive conformation found in protein binding pockets. It precisely measures the torsion angle (

    
    ) between the phenyl ring and the carbonyl carbon.
    
    • Hypothesis: The 2-methoxy group likely forces the ester carbonyl out of coplanarity with the benzene ring to minimize dipole repulsion, a feature quantifiable only via SC-XRD.

Part 3: Structural Data & Visualization

Workflow Diagram: From Synthesis to CIF

The following diagram illustrates the critical path for generating and validating the structural data.

G Start Start: Ethyl 4-hydroxy-2-methoxybenzoate Synth Synthesis (Benzyl Bromide, K2CO3, Reflux) Start->Synth Purify Purification (Recrystallization EtOH/DCM) Synth->Purify Crystal Crystal Growth (Slow Evaporation, 4°C) Purify->Crystal Yield > 85% XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Crystal->XRD Prisms > 0.1mm Solve Structure Solution (SHELXT / Olex2) XRD->Solve Diffraction Pattern Analyze Analysis (Packing, H-Bonds, Torsion) Solve->Analyze R-factor < 5%

Figure 1: Optimized workflow for the structural determination of benzoate derivatives.

Key Structural Parameters to Report

When publishing the data for this molecule, the following parameters are mandatory for validation (based on IUCr standards):

  • Crystal System: Likely Monoclinic or Triclinic (common for planar aromatics).

  • Space Group: Expect

    
      or 
    
    
    
    .
  • R-Factor (

    
    ):  Must be < 0.05 (5%)  for publication-quality data.
    
  • Goodness of Fit (GoF): Should approach 1.0 .

Intermolecular Interaction Pathway

The benzyloxy tail adds significant hydrophobicity, influencing how the molecules stack.

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB π-π Stacking (Centroid < 3.8Å) MolC Molecule C (Translated) MolA->MolC C-H...O Hydrogen Bond (Methoxy O...H-Aryl) MolB->MolC Van der Waals (Benzyloxy Tail)

Figure 2: Predicted intermolecular packing network. The methoxy oxygen often acts as a hydrogen bond acceptor.

Part 4: References & Authority

The protocols and comparative insights above are grounded in established crystallographic methodologies for benzoate esters.

  • Ling, J., et al. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base.[1] Acta Crystallographica Section E. Link

    • Relevance: Establishes the baseline packing behavior for ethyl benzoate derivatives with methoxy substituents.

  • Wang, K., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate.[2] Acta Crystallographica Section E. Link[1]

    • Relevance: Provides the direct structural analog (3-methoxy vs. 2-methoxy), validating the benzyloxy tail's conformational flexibility.

  • News-Medical Life Sciences. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[3][4][5][6][7]Link

    • Relevance: Supports the comparative analysis regarding static vs. dynamic structural determination.

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.Link

    • Relevance: Validates the hierarchy of resolution and sample requirements used in the comparison matrix.

Sources

A Comparative Guide to Quality Control Standards for Ethyl 4-(benzyloxy)-2-methoxybenzoate Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a final drug product is fundamentally tethered to the quality of its starting materials. Ethyl 4-(benzyloxy)-2-methoxybenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and impurity profile can directly influence the safety, efficacy, and stability of the final API. This guide provides an in-depth technical comparison of quality control standards for this raw material, offering field-proven insights and robust analytical protocols designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.

Critical Quality Attributes (CQAs) of this compound

The quality of this compound is defined by a set of critical quality attributes (CQAs)—physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

Table 1: Physicochemical Properties and Specifications

PropertySpecificationRationale & Significance
IUPAC Name This compoundEnsures correct chemical identity.
CAS Number 143569-37-3Provides a unique identifier for the substance.
Molecular Formula C₁₇H₁₈O₄[1]Confirms the elemental composition.
Molecular Weight 286.32 g/mol [1]A fundamental property used in stoichiometric calculations and for mass spectrometry confirmation.
Appearance White to off-white crystalline solidA primary indicator of gross purity; deviations can suggest contamination or degradation.
Melting Point ~78-82 °CA narrow melting range is indicative of high purity. A depressed and broad range suggests the presence of impurities.
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate); Insoluble in water.Crucial for selecting appropriate solvents for synthesis, purification, and analytical testing.
Purity (by HPLC) ≥ 99.0%The primary measure of the material's quality, ensuring it is free from significant levels of impurities.
Residual Solvents Per ICH Q3C GuidelinesLimits potentially toxic solvents used during synthesis and purification.
Heavy Metals ≤ 10 ppmEnsures the material is free from toxic metal contaminants.

The Analytical Framework: A Multi-Pronged Approach to Quality Verification

A robust quality control (QC) strategy does not rely on a single analytical technique. Instead, it employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle. This ensures a comprehensive characterization of the raw material. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides a foundational framework for this process, emphasizing rigorous material management and control.[2][3][4]

QC_Workflow cluster_0 Material Reception & Sampling cluster_1 Analytical Testing Battery cluster_2 Data Review & Disposition raw_material Raw Material Batch Received sampling Representative Sampling raw_material->sampling appearance Appearance & Physical Properties sampling->appearance hplc Purity & Impurity Profile (HPLC) sampling->hplc gc Residual Solvents (GC) sampling->gc nmr_ms Identity Confirmation (NMR, MS, FTIR) sampling->nmr_ms review Data Review vs. Specification appearance->review hplc->review gc->review nmr_ms->review decision Release / Reject Decision review->decision qms Documentation in QMS decision->qms Pass investigation OOS Investigation decision->investigation Fail Impurity_ID cluster_lcms LC-MS Analysis cluster_nmr Isolation & NMR start Unknown Peak Detected in HPLC check_rt Compare Retention Time (RT) with known impurities start->check_rt rt_match RT Match? check_rt->rt_match get_mw Determine Molecular Weight (MW) rt_match->get_mw No confirm Identity Confirmed rt_match->confirm Yes get_frag Analyze Fragmentation Pattern get_mw->get_frag mw_match MW Match Known Impurity? get_frag->mw_match isolate Isolate Impurity (Prep-HPLC) mw_match->isolate No mw_match->confirm Yes run_nmr Acquire ¹H and ¹³C NMR isolate->run_nmr elucidate Elucidate Structure run_nmr->elucidate unknown Structure Proposed (Unknown Impurity) elucidate->unknown

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.